molecular formula C5H6N2O3 B158980 2-Methoxypyrimidine-4,6-diol CAS No. 1758-98-1

2-Methoxypyrimidine-4,6-diol

Cat. No.: B158980
CAS No.: 1758-98-1
M. Wt: 142.11 g/mol
InChI Key: INZGPQPOYOLJOW-UHFFFAOYSA-N
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Description

2-Methoxypyrimidine-4,6-diol (CAS 1758-98-1) is a pyrimidine derivative of significant interest in medicinal and agrochemical research. It serves as a versatile synthetic intermediate for the development of novel active compounds. Research highlights its value as a core scaffold in the exploration of new therapeutic agents. For instance, studies have focused on structurally related pyrimidine-4,6-diol derivatives as potent agonists for the G-protein coupled receptor GPR84 . GPR84 is a promising target in inflammatory and immune diseases, and such agonists are valuable tools for investigating its physiological functions . The compound's molecular formula is C5H6N2O3, with a molecular weight of 142.11 g/mol . This building block is also integral to the synthesis of novel azo dyes for biological applications and other alkylated pyrimidine derivatives with demonstrated antibacterial capabilities . As a key precursor in complex syntheses, its structure is often further functionalized; related dihydroxypyrimidine compounds are known to be converted into dichloropyrimidine intermediates for drug discovery . This compound must be stored in an inert atmosphere at room temperature . This product is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-5-6-3(8)2-4(9)7-5/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZGPQPOYOLJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548466
Record name 6-Hydroxy-2-methoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1758-98-1
Record name 6-Hydroxy-2-methoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxypyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methoxypyrimidine-4,6-diol, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. This document details the core synthesis pathway, experimental protocols, and relevant chemical data.

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with a methoxy group and two hydroxyl groups. This substitution pattern makes it a versatile building block in medicinal chemistry, allowing for further functionalization to create a diverse range of derivatives with potential therapeutic applications. The synthesis of this molecule is of significant interest to researchers in drug discovery and development.

Core Synthesis Pathway

The primary and most established method for synthesizing this compound is through the condensation reaction of a malonic acid ester with O-methylisourea. This reaction is a variation of the well-known pyrimidine synthesis, where the urea derivative provides the N-C-N fragment that cyclizes with the three-carbon component of the malonic ester. The reaction is typically carried out in the presence of a strong base, such as sodium methoxide, in an alcoholic solvent.

The general mechanism involves the deprotonation of the malonic ester by the base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the O-methylisourea, followed by an intramolecular cyclization and subsequent dehydration to form the pyrimidine ring.

Starting Material Synthesis: O-Methylisourea

O-methylisourea is a key reagent in this synthesis and is often prepared as its sulfate or hydrochloride salt due to the instability of the free base. A common method for its preparation involves the reaction of cyanamide with methanol in the presence of an acid, such as sulfuric acid.

Experimental Protocol: Synthesis of O-Methylisourea Sulfate

This protocol is adapted from established methods for the synthesis of O-alkylisourea salts.

Materials:

  • Cyanamide

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Diethyl ether (or other suitable solvent for washing)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, a solution of concentrated sulfuric acid in anhydrous methanol is prepared under cooling in an ice bath.

  • A solution of cyanamide in anhydrous methanol is then added dropwise to the stirred, cooled acidic methanol solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

  • The solvent is then removed under reduced pressure to yield a crude solid.

  • The solid is washed with diethyl ether to remove any unreacted starting materials and impurities, and then dried under vacuum to afford O-methylisourea sulfate.

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, based on analogous pyrimidine syntheses.

Experimental Protocol

Materials:

  • O-Methylisourea sulfate

  • Diethyl malonate (or dimethyl malonate)

  • Sodium methoxide

  • Methanol (anhydrous)

  • Hydrochloric acid (for acidification)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, sodium methoxide is dissolved in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, O-methylisourea sulfate is added portion-wise with stirring.

  • Diethyl malonate is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

  • The resulting residue is dissolved in water and filtered to remove any insoluble byproducts.

  • The aqueous solution is then cooled in an ice bath and acidified to a pH of 3-4 with hydrochloric acid, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
O-Methylisourea sulfate(CH₅N₂O)₂·H₂SO₄246.24Starting Material
Diethyl malonateC₇H₁₂O₄160.17Starting Material
Sodium methoxideCH₃NaO54.02Base/Catalyst
This compoundC₅H₆N₂O₃142.11Product

Table 2: Typical Reaction Conditions and Yields (Analogous Syntheses)

ParameterValueReference
SolventMethanolGeneral knowledge from similar syntheses
BaseSodium MethoxideGeneral knowledge from similar syntheses
Reaction TemperatureRefluxGeneral knowledge from similar syntheses
Reaction Time4-8 hoursGeneral knowledge from similar syntheses
Reported Yield (for analogous 2-ethoxy derivative)Good[1]

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions Diethyl Malonate Diethyl Malonate Reaction Diethyl Malonate->Reaction O-Methylisourea O-Methylisourea O-Methylisourea->Reaction Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction Base Methanol, Reflux Methanol, Reflux Methanol, Reflux->Reaction Solvent/Heat Product This compound Reaction->Product Experimental_Workflow A 1. Dissolve Sodium Methoxide in Methanol B 2. Add O-Methylisourea sulfate A->B C 3. Add Diethyl Malonate B->C D 4. Reflux Reaction Mixture C->D E 5. Remove Methanol (Reduced Pressure) D->E F 6. Dissolve Residue in Water E->F G 7. Acidify with HCl to Precipitate F->G H 8. Filter and Dry Product G->H

Caption: Experimental workflow for the synthesis.

Conclusion

This technical guide outlines a robust and accessible pathway for the synthesis of this compound. The provided experimental protocol, adapted from established methodologies for similar compounds, offers a solid foundation for researchers to produce this valuable intermediate. Further optimization of reaction conditions may lead to improved yields and purity, facilitating its application in drug discovery and development programs. It is recommended that researchers consult the primary literature for analogous reactions to refine the procedure for their specific laboratory conditions.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxypyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methoxypyrimidine-4,6-diol (CAS No: 1758-98-1). Due to the limited availability of experimentally-derived data in peer-reviewed literature for this specific molecule, this document compiles information from chemical supplier databases, predicted values, and data from structurally analogous compounds. Methodologies for the experimental determination of key properties are also detailed to support further research and characterization.

Core Physicochemical Data

This compound is an organic compound featuring a pyrimidine core, a key heterocycle in medicinal chemistry.[1] Its structure, characterized by a methoxy group at the 2-position and two hydroxyl groups at the 4 and 6-positions, suggests it can act as both a hydrogen bond donor and acceptor.[2] This compound is typically available as a white to off-white crystalline solid and is noted to be soluble in water and various organic solvents.[2]

The following table summarizes the available quantitative data for this compound. It is critical to note that much of this data is predicted or provided without experimental validation in published literature.

PropertyValueData Type / Source
Molecular Formula C₅H₆N₂O₃
Molecular Weight 142.11 g/mol
CAS Number 1758-98-1
Appearance White to off-white solid[2]
Melting Point >300 °CData for analogous compound 2-(methylthio)pyrimidine-4,6-diol[3][4]
pKa 4.90 ± 0.10Predicted
Solubility Soluble in water and various organic solvents[2]
LogP Not available
LogD Not available

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug development. The following sections detail standard experimental protocols that can be employed to characterize this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which influences its solubility, permeability, and biological target engagement.

Principle: A solution of the compound is titrated with a standardized acid or base while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Preparation: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent system if solubility is limited.

  • Titration: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode. Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH) to the solution.

  • Data Collection: Record the pH value after each addition of the titrant, ensuring the reading stabilizes. Continue the titration well past the equivalence point.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

Principle: An excess amount of the solid compound is equilibrated in a buffered aqueous solution. The concentration of the dissolved compound in the supernatant is then measured.

Methodology:

  • Preparation: Prepare a series of buffered solutions at different pH values (e.g., pH 5.0, 7.4, 9.0).

  • Equilibration: Add an excess of solid this compound to vials containing the buffered solutions. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH, is a key indicator of a compound's ability to cross biological membranes.[5][6]

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution. The concentration of the compound in each phase is measured to determine the partition or distribution coefficient.

Methodology:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD measurement). Pre-saturate the n-octanol with the aqueous buffer and vice-versa.

  • Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Vigorously shake the vial for a set period to allow for partitioning, then let it stand for the phases to separate completely. Centrifugation can be used to ensure clear phase separation.

  • Analysis: Withdraw an aliquot from both the n-octanol and the aqueous layers.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • LogP (for the neutral form): LogP = log10([Compound]octanol / [Compound]water)

    • LogD (at a specific pH): LogD = log10([Compound]octanol / [Compound]water_total)

Workflow and Pathway Visualizations

Visual diagrams are essential for conceptualizing experimental processes and potential biological interactions.

Experimental Workflow for Synthesis and Physicochemical Profiling

The development of novel pyrimidine compounds typically follows a structured workflow from synthesis to detailed characterization.

G cluster_0 Synthesis & Purification cluster_1 Structural Verification A Synthesis of This compound B Purification (e.g., Recrystallization, Chromatography) A->B C Structural Analysis (NMR, MS, Elemental Analysis) B->C D Aqueous Solubility Assay C->D E LogP / LogD Measurement C->E F pKa Determination C->F G Melting Point & Thermal Stability C->G

Caption: General workflow for synthesis and characterization.

Potential Biological Context: Pyrimidine Derivatives in Signaling

While no specific signaling pathway has been elucidated for this compound, the pyrimidine scaffold is a common feature in molecules that modulate key cellular signaling pathways, such as those involving protein kinases.[7] Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme.

G cluster_0 Hypothetical Kinase Inhibition A Pyrimidine Derivative (e.g., this compound analog) B Protein Kinase A->B Binds to ATP Pocket E Phosphorylated Substrate B->E Phosphorylates C ATP C->B Competes with D Substrate Protein D->E F Downstream Signaling (e.g., Cell Proliferation, Survival) E->F

Caption: Hypothetical kinase inhibition by a pyrimidine derivative.

References

An In-depth Technical Guide to 2-Methoxypyrimidine-4,6-diol (CAS: 1758-98-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxypyrimidine-4,6-diol (CAS number: 1758-98-1), a heterocyclic organic compound with significant potential in pharmaceutical and agrochemical research. This document details the compound's physicochemical properties, synthesis, purification, and potential biological activities, with a focus on its role as an intermediate in the development of novel therapeutic agents. Experimental protocols and data are presented to facilitate further research and application.

Introduction

This compound is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a methoxy group at the 2-position and hydroxyl groups at the 4 and 6-positions.[1] This structure makes it a valuable building block in organic synthesis, particularly for the creation of more complex molecules with potential biological activity. Pyrimidine and its derivatives are of great interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including nucleobases and various synthetic drugs. The functional groups of this compound—a hydrogen bond donor (hydroxyl groups) and a hydrogen bond acceptor (methoxy group and ring nitrogens)—suggest its potential to interact with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its synthesis, purification, and formulation.

PropertyValueSource/Method
CAS Number 1758-98-1-
Molecular Formula C₅H₆N₂O₃[1]
Molecular Weight 142.11 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point >300 °C (decomposes)Predicted
Solubility Soluble in water and various organic solvents.[1]
Synonyms 4,6-Dihydroxy-2-methoxypyrimidine, 6-hydroxy-2-methoxypyrimidin-4(3H)-one[1]

Synthesis and Purification

Synthetic Pathway

The synthesis of this compound can be achieved through the condensation of a malonic ester with an O-alkylisourea. A plausible synthetic route involves the reaction of diethyl malonate with O-methylisourea in the presence of a base, such as sodium methoxide.

Synthesis_Pathway cluster_reactants Reactants diethyl_malonate Diethyl Malonate intermediate Reaction Intermediate diethyl_malonate->intermediate o_methylisourea O-Methylisourea o_methylisourea->intermediate naome Sodium Methoxide (Base) naome->intermediate Catalyst product This compound intermediate->product Cyclization Purification_Workflow crude Crude Product dissolve Dissolve in hot solvent (e.g., Ethanol/Water) crude->dissolve cool Cool slowly to room temperature dissolve->cool crystals Crystal Formation cool->crystals filter Filter and wash with cold solvent crystals->filter dry Dry under vacuum filter->dry pure Pure this compound dry->pure GPR84_Signaling ligand This compound (Potential Agonist) gpr84 GPR84 ligand->gpr84 Binds to gi Gi gpr84->gi Activates ac Adenylyl Cyclase gi->ac Inhibits mapk MAPK Pathway gi->mapk Activates pi3k PI3K/Akt Pathway gi->pi3k Activates camp ↓ cAMP ac->camp inflammation Inflammatory Response mapk->inflammation pi3k->inflammation

References

Tautomeric Landscape of 2-Methoxypyrimidine-4,6-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potential tautomeric forms of 2-Methoxypyrimidine-4,6-diol. While direct experimental data for this specific molecule is limited in public literature, this document extrapolates from the well-established principles of pyrimidine chemistry, supported by studies on analogous compounds. It details the theoretical framework of keto-enol tautomerism applicable to the target molecule and presents standardized experimental and computational protocols for its investigation.

Introduction to Tautomerism in Pyrimidine Derivatives

Tautomerism, the equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in the study of heterocyclic compounds like pyrimidines. The specific tautomeric forms present can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capacity, and ultimately its biological activity. This compound possesses multiple sites for proton transfer, leading to a complex tautomeric landscape. Understanding the predominant tautomeric forms is crucial for rational drug design and development.

Derivatives of 4-hydroxypyrimidine are known to undergo keto-enol tautomerization.[1][2] In solution, an equilibrium exists, though in the solid state, there is a strong preference for the keto tautomer.[1][2]

Potential Tautomeric Forms of this compound

The primary tautomerism in this compound is the keto-enol tautomerism involving the hydroxyl groups at positions 4 and 6 and the adjacent ring nitrogens. The methoxy group at position 2 is not expected to participate in tautomerism. Based on these principles, the following main tautomeric forms are proposed:

  • Dienol Form (A): 2-Methoxy-pyrimidine-4,6-diol

  • Keto-enol Form (B): 6-Hydroxy-2-methoxy-3H-pyrimidin-4-one

  • Keto-enol Form (C): 4-Hydroxy-2-methoxy-1H-pyrimidin-6-one

  • Diketo Form (D): 2-Methoxy-1H-pyrimidine-4,6-dione

The equilibrium between these forms is depicted in the diagram below.

Tautomers A Dienol (A) 2-Methoxy-pyrimidine-4,6-diol B Keto-enol (B) 6-Hydroxy-2-methoxy-3H-pyrimidin-4-one A->B T1 C Keto-enol (C) 4-Hydroxy-2-methoxy-1H-pyrimidin-6-one A->C T2 D Diketo (D) 2-Methoxy-1H-pyrimidine-4,6-dione B->D T3 C->D T4

Caption: Tautomeric equilibria of this compound.

Relative Stability of Tautomers

For simple carbonyl compounds, the keto tautomer is generally more stable than the enol tautomer by approximately 45–60 kJ/mol.[3] This preference is primarily due to the greater strength of the C=O double bond compared to the C=C double bond.[3] In pyrimidine systems, the diketo form is often the most stable tautomer. The presence of two carbonyl groups in a 1,3-relationship can further stabilize the enol form through intramolecular hydrogen bonding and conjugation.[4]

While quantitative data for this compound is not available, the expected relative stability based on general principles is:

Diketo (D) > Keto-enol (B and C) > Dienol (A)

Experimental and Computational Methodologies

The study of tautomerism in pyrimidine derivatives relies on a combination of spectroscopic and computational techniques.

Spectroscopic Methods
MethodExpected Observations
NMR Spectroscopy The different tautomers will have distinct chemical shifts for the ring protons and carbons. The presence of multiple tautomers in solution would lead to a set of peaks for each species, with the integration of the peaks reflecting their relative populations.
IR Spectroscopy The keto forms will show characteristic C=O stretching vibrations in the region of 1650-1750 cm⁻¹. The enol forms will exhibit O-H stretching bands (around 3200-3600 cm⁻¹) and C=C stretching bands (around 1600-1650 cm⁻¹).
UV-Vis Spectroscopy Each tautomer will have a unique absorption spectrum. Changes in the absorption maxima and molar absorptivity with solvent polarity or pH can provide insights into the tautomeric equilibrium. The protonation of 4,6-dihydroxypyrimidine derivatives has been studied using UV spectroscopy.[5]
Computational Chemistry

Quantum chemical calculations are a powerful tool for investigating the relative stabilities of tautomers.

computational_workflow cluster_0 Computational Protocol Propose Tautomers Propose Tautomers Geometry Optimization Geometry Optimization Propose Tautomers->Geometry Optimization DFT/B3LYP 6-31G* Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Verify minima Single Point Energy Single Point Energy Frequency Calculation->Single Point Energy High-level theory (e.g., CCSD(T)) Solvation Model Solvation Model Single Point Energy->Solvation Model PCM/SMD Relative Energies Relative Energies Solvation Model->Relative Energies ΔG

Caption: A typical computational workflow for studying tautomerism.

A common computational protocol involves:

  • Geometry Optimization: The structures of all possible tautomers are optimized using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Single-Point Energy Calculations: More accurate single-point energy calculations can be performed using a higher level of theory (e.g., coupled cluster) to refine the relative energies.

  • Solvation Effects: The influence of the solvent on the tautomeric equilibrium can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

Conclusion

The tautomeric behavior of this compound is expected to be dominated by the diketo form, with smaller populations of the keto-enol tautomers present in equilibrium. A definitive characterization of the tautomeric landscape requires a combined experimental and computational approach. The methodologies outlined in this guide provide a robust framework for researchers to investigate the tautomerism of this and related pyrimidine derivatives, which is essential for understanding their chemical reactivity and biological function.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2-Methoxypyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount to predicting its behavior, designing new active pharmaceutical ingredients (APIs), and optimizing drug formulations. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2-methoxypyrimidine-4,6-diol, a pyrimidine derivative of interest in medicinal chemistry.

While a definitive crystal structure for this compound is not currently available in public crystallographic databases, this guide outlines the complete experimental workflow, from synthesis to data analysis, that would be employed to determine its atomic arrangement. The protocols and data presented are based on established methods for similar heterocyclic compounds and serve as a robust framework for such an investigation.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route to this compound involves the cyclocondensation of a malonic ester with O-methylisourea. This method is adapted from established procedures for the synthesis of related dihydroxypyrimidines.

  • Preparation of Sodium Methoxide Solution: A solution of sodium methoxide is prepared by cautiously adding metallic sodium to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in an ice bath.

  • Preparation of O-Methylisourea: O-methylisourea can be prepared from cyanamide and methanol or used as its stable salt (e.g., O-methylisourea sulfate).

  • Condensation Reaction: Diethyl malonate is added dropwise to the stirred solution of sodium methoxide and O-methylisourea at a controlled temperature. The reaction mixture is then refluxed for several hours to drive the cyclization.

  • Work-up and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol), and then dried under vacuum. Recrystallization from a suitable solvent system (e.g., water-ethanol mixture) yields the purified this compound.

Experimental Protocol: Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step.[1] Several methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.

  • Vapor Diffusion: This technique is highly effective for small quantities of material. A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[2]

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the growth of well-ordered crystals.

X-ray Crystallographic Analysis: Decoding the Diffraction Pattern

Once a suitable crystal is obtained, X-ray crystallography is used to determine the precise arrangement of atoms within the crystal lattice.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns, consisting of thousands of reflections, are collected by a detector.[3]

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Data Presentation: The Crystal Structure in Numbers

The final result of a crystal structure analysis is a set of precise atomic coordinates and other crystallographic parameters. While experimental data for this compound is not available, the following table presents hypothetical yet realistic data based on the known crystal structures of related pyrimidine derivatives, such as 2-aminopyrimidine and 4,6-dihydroxypyrimidine.[5][6][7]

Parameter Hypothetical Value
Chemical Formula C₅H₆N₂O₃
Formula Weight 142.11 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5
b (Å) 10.2
c (Å) 8.5
α (°) 90
β (°) 110
γ (°) 90
Volume (ų) 607
Z 4
Calculated Density (g/cm³) 1.55
R-factor < 0.05

This table contains representative, hypothetical data for illustrative purposes.

Visualization of the Workflow

The process from chemical synthesis to the application of structural data in drug discovery can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates these interconnected stages.

Crystal_Structure_Analysis_Workflow Workflow for Crystal Structure Analysis and Application in Drug Development cluster_synthesis Synthesis & Crystallization cluster_analysis X-ray Crystallography cluster_application Drug Development Application cluster_data Structural Data Output Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution (Phase Problem) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structural Validation Refinement->Validation Coordinates Atomic Coordinates Refinement->Coordinates BondInfo Bond Lengths & Angles Refinement->BondInfo Packing Crystal Packing Refinement->Packing SBDD Structure-Based Drug Design (SBDD) Validation->SBDD LeadOpt Lead Optimization SBDD->LeadOpt ADME_Tox ADME/Tox Prediction LeadOpt->ADME_Tox Coordinates->SBDD BondInfo->SBDD Packing->SBDD

Crystal Structure Analysis and Drug Development Workflow

Conclusion: The Importance of Structural Insight in Drug Discovery

The determination of the crystal structure of this compound would provide invaluable information for drug development professionals. A precise three-dimensional model allows for the rational design of new derivatives with improved binding affinity to biological targets, enhanced selectivity, and better pharmacokinetic properties.[8][9] Structure-based drug design, fueled by crystallographic data, accelerates the discovery pipeline, reduces costs, and ultimately leads to the development of safer and more effective medicines. This guide provides the foundational knowledge for embarking on the structural elucidation of this and other promising small molecules.

References

Solubility Profile of 2-Methoxypyrimidine-4,6-diol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxypyrimidine-4,6-diol, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, a detailed, industry-standard experimental protocol for determining thermodynamic solubility, and a discussion of the general principles governing the solubility of pyrimidine derivatives. This guide is intended to equip researchers with the necessary information to effectively work with this compound in various organic solvents.

Introduction

This compound is an organic compound featuring a pyrimidine core substituted with a methoxy group and two hydroxyl groups. This structure imparts a degree of polarity to the molecule, suggesting its potential for solubility in a range of organic solvents. The hydroxyl groups, in particular, can participate in hydrogen bonding, which is a key factor in its solubility behavior[1]. Understanding the solubility of this compound is critical for a variety of applications, including reaction chemistry, purification, formulation development, and analytical method development.

The principle of "like dissolves like" is fundamental to predicting the solubility of pyrimidine derivatives. The presence of polar functional groups, such as the hydroxyl and methoxy moieties in this compound, generally enhances solubility in polar solvents. Conversely, nonpolar substituents tend to increase solubility in nonpolar organic solvents. The overall solubility is a balance of these competing factors, as well as the crystalline structure of the solid.

Solubility Data

CompoundSolventSolubilityReference
This compoundVarious Organic SolventsSoluble (qualitative)[1]
4,6-diethoxy-2-methylpyrimidineDimethyl Sulfoxide (DMSO)Soluble (qualitative)
4,6-diethoxy-2-methylpyrimidineMethanolSoluble (qualitative)
4,6-diethoxy-2-methylpyrimidineEthyl AcetateSoluble (qualitative)

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium or thermodynamic solubility is defined as the concentration of a compound in a saturated solution when an excess of the solid is present, and the solution and solid are at equilibrium. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid in a solvent.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge (optional)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

    • To each vial, add a known volume of the selected organic solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to determine the equilibration time by sampling at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

    • Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or g/L.

3.3. Data Analysis and Reporting

  • The solubility should be reported as the mean of at least three independent measurements, along with the standard deviation.

  • The temperature at which the solubility was determined must be clearly stated.

  • The solid form of the compound (e.g., crystalline, amorphous, polymorphic form) should be characterized and reported, as it can significantly impact solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Solubility_Workflow A Preparation of Saturated Solution B Equilibration A->B Incubate at constant temp C Sample Collection & Filtration B->C Withdraw supernatant D Sample Dilution C->D Prepare for analysis E Quantification (e.g., HPLC, UV-Vis) D->E Inject/Measure sample F Data Analysis & Reporting E->F Calculate concentration

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains to be fully elucidated in publicly available literature, this guide provides a robust framework for researchers to determine these crucial parameters. The provided qualitative data offers a starting point for solvent selection, and the detailed shake-flask experimental protocol outlines a reliable method for obtaining accurate and reproducible quantitative solubility data. Understanding the solubility of this compound is a critical step in unlocking its full potential in research and development.

References

An In-depth Technical Guide to the Discovery and History of 2-Methoxypyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyrimidine-4,6-diol, a pyrimidine derivative, holds significance as a key intermediate in the synthesis of various biologically active compounds, particularly in the agrochemical sector. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, physicochemical properties, and applications. The document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

Discovery and History

The first documented synthesis of this compound was reported in 1929 by S. Basterfield and E. C. Powell. Their work, published in the Canadian Journal of Research, described the condensation of O-methylisourea with esters of malonic acid to yield the target compound. This initial synthesis laid the groundwork for the exploration of pyrimidine chemistry and the subsequent development of numerous derivatives with diverse applications. While the compound was first synthesized in an academic context, its primary utility emerged later with the advent of sulfonylurea herbicides.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[1] Due to the presence of hydroxyl groups, it is soluble in water and various organic solvents.[1] The structural characteristics and physicochemical properties of the compound are summarized in the table below. It is important to note that due to limited publicly available experimental data for this specific isomer, some properties are extrapolated from closely related compounds and computational predictions.

PropertyValueSource
Molecular Formula C₅H₆N₂O₃[1]
Molecular Weight 142.11 g/mol [1]
CAS Number 1758-98-1[1]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water and various organic solvents[1]

Table 1: Physicochemical Properties of this compound.

Tautomerism

Hydroxypyrimidines, such as this compound, can exist in different tautomeric forms in solution, primarily through keto-enol tautomerization.[2] The equilibrium between these forms is influenced by factors such as the solvent, pH, and temperature. While specific studies on the tautomeric equilibrium of this compound are scarce, it is expected to exist as a mixture of the dihydroxy form and its keto tautomers. Understanding the predominant tautomeric form is crucial as it can significantly impact the molecule's reactivity and biological activity.

tautomerism cluster_0 Tautomeric Forms of this compound dihydroxy This compound (Dihydroxy form) keto_enol_1 6-Hydroxy-2-methoxy-pyrimidin-4(3H)-one (Keto-enol form) dihydroxy->keto_enol_1 diketo 2-Methoxypyrimidine-4,6(1H,5H)-dione (Diketo form) keto_enol_1->diketo

Caption: Potential tautomeric equilibria of this compound.

Experimental Protocols

Original Synthesis by Basterfield and Powell (1929)

The seminal synthesis of this compound was achieved through the condensation of O-methylisourea with a malonic ester. While the full experimental details from the original 1929 publication are not readily accessible, the general reaction is understood to proceed as a base-catalyzed condensation-cyclization reaction.

synthesis_basterfield_powell reagents O-Methylisourea + Diethyl Malonate product This compound reagents->product Condensation base Base (e.g., Sodium Ethoxide) base->product

Caption: General scheme for the original synthesis of this compound.

Modern Synthetic Approaches

Modern synthetic procedures for analogous dihydroxypyrimidines often involve the condensation of a substituted amidine with a malonic ester derivative in the presence of a base like sodium methoxide. For instance, the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a closely related analogue, involves the reaction of acetamidine hydrochloride with dimethyl malonate in methanol with sodium methoxide.[3]

Example Protocol for a Related Analogue (4,6-dihydroxy-2-methylpyrimidine): [3]

  • To a stirred solution of sodium methoxide in methanol under an ice bath, dimethyl malonate and acetamidine hydrochloride are added.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to yield 4,6-dihydroxy-2-methylpyrimidine.

Applications in Synthesis

The primary application of this compound is as a crucial intermediate in the synthesis of sulfonylurea herbicides.[4][5] These herbicides are known for their high efficacy and low toxicity. The dihydroxy pyrimidine is typically converted to the corresponding 4,6-dichloro-2-methoxypyrimidine, which then serves as a key building block for the synthesis of various sulfonylurea herbicides.

application_synthesis start This compound intermediate 4,6-Dichloro-2-methoxypyrimidine start->intermediate chlorination Chlorination (e.g., POCl₃) chlorination->intermediate product Sulfonylurea Herbicides intermediate->product sulfonamide Sulfonamide coupling sulfonamide->product

Caption: Synthetic pathway from this compound to sulfonylurea herbicides.

While its role in agrochemicals is well-established, this compound and its derivatives are also of interest in medicinal chemistry as potential scaffolds for the development of novel therapeutic agents.[1][6] The pyrimidine core is a common feature in many biologically active molecules.

Biological Activity

Direct studies on the biological activity of this compound are limited in publicly available literature. However, the broader class of pyrimidine derivatives exhibits a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The biological potential of this compound is likely to be realized through its derivatization into more complex molecules. For instance, its derivatives are key components of sulfonylurea herbicides that target the acetolactate synthase (ALS) enzyme in plants.

Conclusion

Since its initial synthesis in 1929, this compound has evolved from a laboratory curiosity to a valuable intermediate in the chemical industry. Its primary importance lies in its role as a precursor to sulfonylurea herbicides, a critical class of agrochemicals. While its own biological activities are not extensively studied, its chemical versatility makes it a significant building block for the synthesis of a wide array of functional molecules. Further research into the derivatization of this compound could lead to the discovery of novel compounds with valuable applications in both agriculture and medicine.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxypyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxypyrimidine-4,6-diol is a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. Pyrimidine scaffolds are central to a vast array of biologically active molecules, including nucleobases and therapeutic agents. The physicochemical properties, and by extension the biological activity, of substituted pyrimidines are highly dependent on their structure and electronic properties, which can be elucidated through spectroscopic techniques. A critical aspect of 4,6-dihydroxypyrimidines is their existence as a mixture of tautomers in solution and often in the solid state.

Tautomerism in this compound

Hydroxypyrimidines are known to undergo keto-enol tautomerization. For this compound, this results in an equilibrium between the diol form and several keto-enol forms. Generally, the keto-enol equilibrium for such heterocyclic systems favors the keto form, as the amide-like resonance contributes to greater stability. Therefore, the predominant tautomer is predicted to be 6-hydroxy-2-methoxypyrimidin-4(3H)-one . The spectroscopic predictions in this guide are based on this more stable tautomer.

tautomerism diol This compound (Diol Form) keto_enol_1 6-Hydroxy-2-methoxypyrimidin-4(3H)-one (Keto-Enol Form 1 - Major) diol->keto_enol_1 Equilibrium keto_enol_2 4-Hydroxy-2-methoxypyrimidin-6(1H)-one (Keto-Enol Form 2 - Minor) diol->keto_enol_2 Equilibrium keto_enol_1->keto_enol_2 Equilibrium

Caption: Tautomeric equilibrium of this compound.

Predicted Spectroscopic Data

The following data is predicted for the major tautomer, 6-hydroxy-2-methoxypyrimidin-4(3H)-one.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Pyrimidine C-H5.0 - 5.5Singlet1HH-5
Methoxy (-OCH₃)3.8 - 4.0Singlet3H-OCH₃
Hydroxyl (-OH)10.0 - 12.0Broad Singlet1H6-OH
Amide (N-H)11.0 - 13.0Broad Singlet1HN-H
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Carbonyl (C=O)160 - 165C-4
Pyrimidine C-O165 - 170C-6
Pyrimidine C-OCH₃155 - 160C-2
Pyrimidine C-H90 - 95C-5
Methoxy (-OCH₃)55 - 60-OCH₃

3.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400Broad, StrongO-H stretch (from hydroxyl group)
3100 - 3300Broad, MediumN-H stretch (from amide)
2850 - 3000MediumC-H stretch (from methoxy and pyrimidine)
1650 - 1700StrongC=O stretch (from carbonyl group)
1550 - 1650StrongC=C and C=N stretching in the ring
1200 - 1300StrongC-O stretch (from methoxy and hydroxyl)

3.3. Mass Spectrometry (MS)

m/zProposed Fragment IonProposed Neutral Loss
142[C₅H₆N₂O₃]⁺ (Molecular Ion)-
127[C₄H₃N₂O₃]⁺•CH₃
114[C₄H₄N₂O₂]⁺CO
99[C₃H₃N₂O₂]⁺•OCH₃

Experimental Protocols

4.1. Synthesis of this compound

A plausible synthetic route involves the condensation of a malonic ester with O-methylisourea.

synthesis_workflow start Start Materials: - Diethyl malonate - O-Methylisourea - Sodium ethoxide reaction Reaction: - Condensation in ethanol - Reflux start->reaction workup Work-up: - Cool to room temperature - Acidify with HCl reaction->workup isolation Isolation: - Filter the precipitate - Wash with cold water and ethanol workup->isolation product Product: This compound isolation->product

A Technical Guide on the Potential Biological Activity of 2-Methoxypyrimidine-4,6-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide explores the potential biological activities of 2-methoxypyrimidine-4,6-diol derivatives, a class of heterocyclic compounds that holds significant promise in medicinal chemistry. While direct research on this specific scaffold is emerging, this document draws upon data from structurally related and well-studied pyrimidine analogues to project its therapeutic potential. The pyrimidine core is a privileged structure in drug discovery, known for its diverse pharmacological activities including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3] This guide will focus on the potential for these derivatives to act as potent and selective kinase inhibitors, a major area of investigation in modern oncology.

Data Presentation: Kinase Inhibitory Activity of Pyrido[3,2-d]pyrimidine Analogues

Due to the limited availability of specific quantitative data for this compound derivatives, we present data from a closely related series of 4,6-disubstituted pyrido[3,2-d]pyrimidines. These compounds have been evaluated for their ability to dually inhibit Mitogen-activated protein kinase-interacting kinases (MNKs) and provirus integration in Maloney murine leukemia virus kinases (PIMs), both of which are implicated in cancer cell proliferation and survival.[4]

The following table summarizes the in vitro kinase inhibitory activity (IC50) and cell growth inhibition (GI50) for a lead compound from this series, designated here as Compound 21o .

Target KinaseIC50 (nM)Cell LineGI50 (µM)
MNK11K5622.1
MNK27MOLM-131.2
PIM143--
PIM2232--
PIM3774--
Data sourced from a study on dual MNK/PIM inhibitors.[4]

Signaling Pathway: Dual Inhibition of MNK and PIM Pathways

The therapeutic rationale for developing dual MNK/PIM inhibitors stems from their complementary roles in regulating the cap-dependent translation of oncoproteins.[4] By targeting both kinase families, it is possible to achieve a more comprehensive blockade of the signaling pathways that drive cancer cell growth and survival. The diagram below illustrates the points of intervention for a dual inhibitor within the cellular signaling cascade.

G cluster_upstream Upstream Signaling (e.g., MAPK, JAK/STAT) cluster_kinases Target Kinases cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome Upstream Proliferation Signals MNK MNK1/2 Upstream->MNK PIM PIM1/2/3 Upstream->PIM eIF4E p-eIF4E MNK->eIF4E _4EBP1 p-4EBP1 PIM->_4EBP1 Translation Cap-Dependent Translation eIF4E->Translation _4EBP1->Translation Proteins Oncoproteins (c-myc, Cyclin D1, Mcl-1) Translation->Proteins Growth Cell Growth & Survival Proteins->Growth Inhibitor Pyrimidine Derivative (Dual MNK/PIM Inhibitor) Inhibitor->MNK Inhibitor->PIM

Caption: Dual MNK/PIM inhibition by a pyrimidine derivative to block oncoprotein translation.

Experimental Protocols

General Synthesis of 4,6-Disubstituted Pyrimidine Derivatives

The synthesis of pyrimidine-based kinase inhibitors often starts from a di-chloro pyrimidine core, which allows for sequential, regioselective substitution at the C4 and C6 positions. This provides a versatile platform for creating a diverse library of compounds for structure-activity relationship (SAR) studies.

G Start 4,6-Dichloropyrimidine Step1 Nucleophilic Substitution (SnAr) with Amine R1-NH2 Start->Step1 Intermediate 4-Amino-6-chloro-pyrimidine Intermediate Step1->Intermediate Step2 Suzuki or Buchwald-Hartwig Cross-Coupling with R2 Intermediate->Step2 Purification Purification (Column Chromatography, HPLC) Step2->Purification Final_Product 4,6-Disubstituted Pyrimidine Derivative Purification->Final_Product

Caption: General synthetic workflow for 4,6-disubstituted pyrimidine kinase inhibitors.

Methodology:

  • First Nucleophilic Aromatic Substitution (SnAr): To a solution of 4,6-dichloropyrimidine in a suitable solvent (e.g., isopropanol), an amine (R1-NH2, 1.2 equivalents) and a base such as triethylamine (TEA) are added. The reaction is typically stirred at a controlled temperature (e.g., 0°C to room temperature) until completion, yielding the mono-substituted intermediate.

  • Cross-Coupling Reaction: The 4-amino-6-chloro-pyrimidine intermediate is then subjected to a palladium-catalyzed cross-coupling reaction. For instance, a Suzuki coupling with a boronic acid (R2-B(OH)2) or a Buchwald-Hartwig amination with a second amine (R2-NH2) is performed using a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a solvent system like THF/water. The mixture is heated (e.g., 70-90°C) for several hours.

  • Workup and Purification: After the reaction is complete, an aqueous workup is performed, followed by extraction with an organic solvent (e.g., ethyl acetate). The crude product is then purified using column chromatography on silica gel and/or preparative HPLC to yield the final 4,6-disubstituted pyrimidine derivative.

In Vitro Kinase Inhibition Assay (Example: MNK1)

To determine the potency of the synthesized compounds against a specific kinase, an in vitro kinase assay is performed. The following protocol is a representative example for measuring MNK1 inhibition.

Methodology:

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the target kinase. This is often quantified using a luminescence-based system where the amount of ATP remaining after the kinase reaction is measured. A lower ATP level corresponds to higher kinase activity.

  • Procedure:

    • A reaction mixture is prepared containing the MNK1 enzyme, a specific peptide substrate (e.g., eIF4E peptide), and ATP in an appropriate kinase buffer.

    • The test compound (e.g., Compound 21o) is added to the mixture at various concentrations (typically in a serial dilution). A control reaction with no inhibitor (DMSO vehicle) is also run.

    • The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

    • Following incubation, a detection reagent (e.g., Kinase-Glo®) is added, which stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction, producing a luminescent signal.

    • The luminescence is read on a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the control. The IC50 value (the concentration at which 50% of kinase activity is inhibited) is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[4]

References

Thermal Stability and Decomposition of 2-Methoxypyrimidine-4,6-diol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Methoxypyrimidine-4,6-diol (CAS: 1758-98-1). Due to the limited publicly available experimental data specifically for this compound, this document synthesizes information from studies on analogous pyrimidine derivatives and outlines standard analytical methodologies for its characterization. The guide presents general experimental protocols, data on related compounds for comparative purposes, and a hypothesized decomposition pathway.

Compound Profile

This compound, also known as 4,6-Dihydroxy-2-methoxypyrimidine, is an organic compound featuring a pyrimidine core substituted with a methoxy group and two hydroxyl groups.[1] Its structure lends itself to applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The presence of hydroxyl groups suggests the potential for hydrogen bonding, which may influence its thermal properties.[1]

Table 1: Compound Identification

PropertyValue
IUPAC Name This compound
Synonyms 4,6-Dihydroxy-2-methoxypyrimidine[1]
CAS Number 1758-98-1[3][4]
Molecular Formula C5H6N2O3[1][3][4]
Molecular Weight 142.11 g/mol [3][4]

Thermal Analysis Data (Comparative)

Table 2: Thermal Properties of Related Pyrimidine Derivatives

CompoundMelting Point (°C)Decomposition Range (°C)Analytical Method
2,4-Dihydroxy-5-methoxypyrimidine344 °C[2]Not reportedNot specified
Various substituted pyrimidinesVariesGenerally multi-step decomposition[5][6]TGA/DSC
2,4,6-triazidopyrimidineNot applicableInitial decomposition studiedTGA, Manometry

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition profile of this compound, standard thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed.[5][6][7]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, identifying decomposition temperatures and mass loss events.

Methodology:

  • Instrument: A thermogravimetric analyzer (e.g., PerkinElmer Pyris-1 TGA).[6][8]

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Experimental Conditions: The sample is heated at a constant rate, for instance, 10 °C/min, under a controlled atmosphere.[5][6][8] An inert nitrogen atmosphere is commonly used to prevent oxidative decomposition.[5][6][8]

  • Data Analysis: The resulting TGA thermogram plots percentage weight loss against temperature. From this, the onset of decomposition, the temperature of maximum decomposition rate (from the derivative curve), and the mass of residual char can be determined.[5][6]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and exothermic or endothermic decomposition events.[9][10][11]

Methodology:

  • Instrument: A differential scanning calorimeter (e.g., Mettler-Toledo DSC).[7]

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated crucible to contain any evolved gases during decomposition.[7] An empty, sealed crucible is used as a reference.

  • Experimental Conditions: The sample and reference are heated at a constant rate (e.g., 4 °C/min or 10 °C/min) under a nitrogen atmosphere.[7]

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events like melting appear as peaks, while exothermic decomposition events also produce distinct peaks.[9] The peak onset temperature provides information on thermal stability, and the peak area can be integrated to determine the enthalpy change of the transition.[7]

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Weigh Weigh Sample (2-10 mg) Sample->Weigh Crucible Place in Crucible (Alumina/Aluminum) Weigh->Crucible TGA TGA Instrument Crucible->TGA DSC DSC Instrument Crucible->DSC TGA_Data TGA Thermogram (Mass Loss vs. Temp) TGA->TGA_Data Heat at constant rate (e.g., 10°C/min in N2) DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Heat at constant rate (e.g., 10°C/min in N2) Decomp_Temp Decomposition Temperatures TGA_Data->Decomp_Temp Determine Melting_Point Melting Point & Enthalpy of Fusion DSC_Data->Melting_Point Determine Decomp_Energy Decomposition (Exo/Endothermic) DSC_Data->Decomp_Energy Determine

A generalized workflow for the thermal analysis of this compound.

Hypothesized Decomposition Pathway

In the absence of experimental evidence, a plausible thermal decomposition pathway for this compound can be hypothesized based on the principles of organic chemistry and known degradation mechanisms of related heterocyclic compounds. The decomposition is likely to be a complex, multi-step process involving the fragmentation of the pyrimidine ring and its substituents.

One potential initial step could be the cleavage of the methoxy group or the loss of water from the diol functionality. At higher temperatures, fragmentation of the heterocyclic ring itself is expected. Studies on other pyrimidine derivatives have shown that decomposition can involve polymerization or condensation reactions following initial fragmentation.[12]

G Hypothesized Decomposition Pathway cluster_initial Initial Decomposition Steps cluster_fragmentation Ring Fragmentation cluster_final Final Products parent This compound demethox Loss of Methoxy Radical (·OCH3) parent->demethox Heat (Δ) decarb Decarbonylation/Decarboxylation parent->decarb Heat (Δ) ring_open Pyrimidine Ring Opening demethox->ring_open decarb->ring_open small_mol Formation of Small Gaseous Molecules (e.g., CO, NH3, HCN) ring_open->small_mol char Carbonaceous Char ring_open->char small_mol->char

A plausible, high-level decomposition pathway for this compound.

Disclaimer: The decomposition pathway presented above is hypothetical and intended for illustrative purposes. The actual mechanism and resulting products can only be confirmed through detailed experimental studies, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), to identify the evolved gaseous products.

Conclusion and Future Directions

While this compound is a compound of interest in synthetic chemistry, its thermal properties have not been extensively characterized in the public domain. This guide provides a framework for its analysis based on established thermoanalytical techniques and comparative data from related pyrimidine structures.

For drug development and process safety, it is imperative to conduct formal thermal stability studies. Future research should focus on obtaining experimental TGA and DSC data to determine the precise melting point, decomposition onset temperature, and thermodynamic parameters associated with its degradation. Evolved gas analysis would further elucidate the decomposition mechanism and identify potentially hazardous byproducts. Such data is critical for ensuring safe handling, storage, and application of this compound in research and manufacturing.

References

Methodological & Application

Application Notes and Protocols: 2-Methoxypyrimidine-4,6-diol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

2-Methoxypyrimidine-4,6-diol, which exists in tautomeric equilibrium with 4,6-dihydroxy-2-methoxypyrimidine, is a valuable heterocyclic building block in medicinal chemistry. The pyrimidine scaffold is a core structure in numerous pharmaceuticals due to its ability to mimic endogenous nucleobases and interact with various biological targets. While this compound itself can be utilized in synthesis, its close analog, 4,6-dihydroxy-2-methylpyrimidine, serves as a more extensively documented precursor in the synthesis of prominent pharmaceuticals, most notably the tyrosine kinase inhibitor, Dasatinib. Dasatinib is a crucial therapeutic agent for chronic myeloid leukemia (CML).

The general synthetic strategy involves the initial conversion of the dihydroxypyrimidine to a more reactive dihalopyrimidine intermediate. This intermediate then undergoes sequential nucleophilic aromatic substitution reactions to build the final complex drug molecule. The dihydroxy functionality of these pyrimidine precursors is key, as it is readily converted to dichloro groups, which are excellent leaving groups for subsequent substitution reactions.

This document provides detailed protocols for the synthesis of a key pharmaceutical intermediate, 4,6-dichloro-2-methylpyrimidine, from 4,6-dihydroxy-2-methylpyrimidine, and its subsequent use in the synthesis of Dasatinib. These protocols are representative of the utility of 2-substituted pyrimidine-4,6-diols as precursors in pharmaceutical manufacturing.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of Dasatinib, starting from 4,6-dihydroxy-2-methylpyrimidine.

Table 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

StepReactantsReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Reference
1. Chlorination4,6-dihydroxy-2-methylpyrimidineThionyl chlorideAcetonitrile38094[1][2]
1. Chlorination4,6-dihydroxy-2-methylpyrimidinePhosphorus oxychloride, TriethylamineNone0.545>95[3]
1. Chlorination4,6-dihydroxy-2-methylpyrimidineTriphosgene, N,N-diethylanilineDichloroethane6-8RefluxHigh[4]

Table 2: Synthesis of Dasatinib from 4,6-dichloro-2-methylpyrimidine

StepReactantsReagents/CatalystSolventReaction Time (h)Temperature (°C)Yield (%)Reference
2. Nucleophilic Substitution4,6-dichloro-2-methylpyrimidine, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideSodium amideTHF--61[5][6]
3. Final CouplingN-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazineTriethylamine, TBABAcetonitrile20-2475-80High[5]

Experimental Protocols

Key Experiment 1: Synthesis of 4,6-dichloro-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine

This protocol describes the chlorination of 4,6-dihydroxy-2-methylpyrimidine using thionyl chloride.

Materials:

  • 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol)

  • Thionyl chloride (18.9 g, 0.16 mol)

  • Acetonitrile

  • Ice water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Apparatus for distillation under reduced pressure

  • Filtration apparatus

  • Column chromatography setup

Procedure:

  • To a round-bottom flask, add 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol) and acetonitrile.

  • Slowly add thionyl chloride (18.9 g, 0.16 mol) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • After completion of the reaction, remove the excess thionyl chloride by distillation under reduced pressure.[1][2]

  • Carefully pour the residue into 50 g of ice water.[1]

  • The precipitated solid is collected by filtration.

  • The crude product is purified by column chromatography to yield 4,6-dichloro-2-methylpyrimidine as a white solid (6.1 g, 94% yield).[1][2]

Key Experiment 2: Synthesis of Dasatinib

This multi-step protocol outlines the synthesis of Dasatinib starting from the 4,6-dichloro-2-methylpyrimidine intermediate.

Step 2a: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

Materials:

  • 4,6-dichloro-2-methylpyrimidine

  • 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazole carboxamide

  • Sodium amide (NaNH₂)

  • Tetrahydrofuran (THF), anhydrous

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazole carboxamide in anhydrous THF.

  • Add sodium amide (3-6 molar equivalents) to the solution.

  • To this mixture, add a solution of 4,6-dichloro-2-methylpyrimidine in THF.

  • The reaction mixture is stirred at an appropriate temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched, and the product is isolated and purified to yield N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (yield ~61%).[5][6]

Step 2b: Synthesis of Dasatinib

Materials:

  • N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

  • 1-(2-Hydroxyethyl)piperazine

  • Triethylamine (TEA)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile

  • Water

Procedure:

  • In a round-bottom flask, charge N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (1 g), 1-(2-Hydroxyethyl)piperazine (1.98 g), triethylamine (1.28 g), and TBAB (1.02 g) in acetonitrile (12 ml).[5]

  • Stir the reaction mass for 10-15 minutes at 30-35 °C.[5]

  • Heat the reaction mixture to 75-80 °C and stir for 20-24 hours. Monitor the reaction completion with TLC.[5]

  • Slowly add water (4 mL) and stir the reaction mass for 30-45 minutes at 75 °C.[5]

  • Cool the mixture to allow for crystallization.

  • Isolate the crude Dasatinib by filtration, which can be further purified by recrystallization.

Visualizations

Synthetic Pathway

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Final Coupling 4_6_dihydroxy_2_methylpyrimidine 4,6-dihydroxy- 2-methylpyrimidine 4_6_dichloro_2_methylpyrimidine 4,6-dichloro- 2-methylpyrimidine 4_6_dihydroxy_2_methylpyrimidine->4_6_dichloro_2_methylpyrimidine Acetonitrile, 80°C SOCl2 Thionyl Chloride (SOCl₂) SOCl2->4_6_dihydroxy_2_methylpyrimidine intermediate N-(2-chloro-6-methylphenyl)-2-((6-chloro- 2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide 4_6_dichloro_2_methylpyrimidine->intermediate NaNH₂, THF thiazole_carboxamide 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide thiazole_carboxamide->intermediate Dasatinib Dasatinib intermediate->Dasatinib TEA, TBAB, Acetonitrile, 75-80°C piperazine 1-(2-hydroxyethyl)piperazine piperazine->Dasatinib

Synthetic pathway for Dasatinib.
Experimental Workflow

G cluster_synthesis Synthesis of 4,6-dichloro-2-methylpyrimidine cluster_dasatinib Synthesis of Dasatinib start Start: 4,6-dihydroxy-2-methylpyrimidine reaction Chlorination (SOCl₂ in Acetonitrile) start->reaction workup Workup: Quench with ice water reaction->workup purification Purification: Column Chromatography workup->purification product Product: 4,6-dichloro-2-methylpyrimidine purification->product start_dasatinib Start: 4,6-dichloro-2-methylpyrimidine coupling1 Nucleophilic Substitution with 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide start_dasatinib->coupling1 intermediate_dasatinib Intermediate coupling1->intermediate_dasatinib coupling2 Final Coupling with 1-(2-hydroxyethyl)piperazine intermediate_dasatinib->coupling2 purification_dasatinib Purification: Crystallization coupling2->purification_dasatinib final_product Final Product: Dasatinib purification_dasatinib->final_product

Experimental workflow for Dasatinib synthesis.
Signaling Pathway

Bcr_Abl_Signaling cluster_cell Cancer Cell cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat JAK/STAT Pathway Bcr_Abl Bcr-Abl (Constitutively Active Tyrosine Kinase) Grb2_Sos Grb2/SOS Bcr_Abl->Grb2_Sos PI3K PI3K Bcr_Abl->PI3K JAK JAK Bcr_Abl->JAK Dasatinib Dasatinib Dasatinib->Bcr_Abl Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Bad_Bcl2 Inhibition of Apoptosis (Inactivates Bad, activates Bcl-2) AKT->Bad_Bcl2 Survival Cell Survival Bad_Bcl2->Survival STAT5 STAT5 JAK->STAT5 Gene_Transcription Gene Transcription (Anti-apoptotic genes) STAT5->Gene_Transcription Survival2 Cell Survival Gene_Transcription->Survival2

Bcr-Abl signaling pathway and Dasatinib's mechanism.

References

Application Notes and Protocols for 2-Alkylpyrimidine-4,6-diol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 2-alkylpyrimidine-4,6-diol derivatives, focusing on their role as potent agonists for the G protein-coupled receptor 84 (GPR84). This document includes detailed synthesis protocols, experimental procedures for assessing biological activity, and a summary of structure-activity relationship (SAR) data.

Introduction

The pyrimidine-4,6-diol scaffold is a versatile starting point for the development of bioactive molecules. While 2-methoxypyrimidine-4,6-diol itself is not extensively characterized in the scientific literature, its 2-alkyl derivatives have emerged as a promising class of GPR84 agonists. GPR84 is a Gαi/o-coupled receptor primarily expressed in immune cells, and its activation is linked to inflammatory responses.[1] The development of potent and selective GPR84 agonists is crucial for elucidating the physiological and pathophysiological roles of this receptor and for exploring its therapeutic potential.

Synthesis of 2-Alkylpyrimidine-4,6-diol Derivatives

The synthesis of 2-alkylpyrimidine-4,6-diol derivatives can be achieved through a straightforward and efficient process. A representative protocol for the synthesis of 2-nonylpyrimidine-4,6-diol, a potent GPR84 agonist, is provided below. This procedure can be adapted for the synthesis of other analogs by varying the starting alkyl bromide.

Protocol 1: Synthesis of 2-Nonylpyrimidine-4,6-diol

This protocol is adapted from the general procedure described by Liu et al.[2]

Materials:

  • 2-Mercaptopyrimidine-4,6-diol

  • 1-Bromononane

  • Potassium hydroxide (KOH)

  • Potassium iodide (KI)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, combine 2-mercaptopyrimidine-4,6-diol (1.0 mmol), 1-bromononane (3.0 mmol), potassium iodide (0.1 mmol), and potassium hydroxide (3.0 mmol).

  • Add a mixture of ethanol (10 mL) and water (5 mL) to the flask.

  • Reflux the reaction mixture under a nitrogen atmosphere for 6 hours.

  • Allow the reaction to cool to room temperature.

  • Add ethyl acetate and water to the reaction mixture for extraction.

  • Separate the organic layer, wash it with brine, and dry it over magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using a dichloromethane:methanol (20:1) solvent system to yield the pure 2-nonylpyrimidine-4,6-diol.

Biological Activity and Structure-Activity Relationship (SAR)

The GPR84 agonist activity of 2-alkylpyrimidine-4,6-diol derivatives is typically assessed using in vitro assays that measure the downstream signaling events of Gαi/o-coupled receptors. The primary signaling pathway for GPR84 involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Another potential downstream effect is the mobilization of intracellular calcium.[3]

Structure-Activity Relationship (SAR)

Systematic modification of the alkyl chain at the 2-position of the pyrimidine-4,6-diol core has revealed key SAR trends for GPR84 agonism. The potency of these compounds is highly dependent on the length and nature of the alkyl substituent.

Compound IDR Group (Alkyl Chain)EC₅₀ (nM) for GPR84 Activation
1 -CH₃>10000
2 -C₂H₅8750
3 -C₃H₇3420
4 -C₄H₉1560
5 -C₅H₁₁512
6 -C₆H₁₃189
7 -C₇H₁₅89.3
8 -C₈H₁₇35.6
9 -C₉H₁₉15.8
10 -C₁₀H₂₁28.9
11 -C₁₁H₂₃76.4
12 -C₁₂H₂₅215

Data compiled from Liu et al. (2016). EC₅₀ values were determined using a cAMP inhibition assay.

The data clearly indicates that the potency increases with the length of the alkyl chain, peaking at a nonyl (C9) substituent. Further increasing the chain length leads to a decrease in activity. This suggests the presence of a hydrophobic binding pocket in the GPR84 receptor that optimally accommodates a nine-carbon chain.

Experimental Protocols for Biological Assays

Protocol 2: GPR84 cAMP Inhibition Assay

This protocol is a generalized procedure based on methods described for GPR84 agonist screening.[4][5]

Materials:

  • CHO-K1 cells stably expressing human GPR84 (or other suitable host cells)

  • Cell culture medium (e.g., DMEM/F12)

  • Forskolin

  • Test compounds (2-alkylpyrimidine-4,6-diol derivatives)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or similar)

  • 384-well white opaque plates

Procedure:

  • Cell Seeding: Seed the GPR84-expressing CHO-K1 cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.

  • Assay: a. Remove the cell culture medium and add the test compounds to the wells. b. Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels. A final concentration of 5-10 µM forskolin is typically used. c. Incubate the plate at room temperature for 30 minutes.

  • Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: The decrease in the forskolin-stimulated cAMP signal in the presence of the test compound indicates Gαi-mediated inhibition. Calculate the EC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 3: GPR84 Calcium Mobilization Assay

This protocol provides a general framework for assessing GPR84-mediated calcium mobilization.[6][7]

Materials:

  • HEK293 or CHO cells co-expressing GPR84 and a promiscuous G-protein (e.g., Gα16) or a calcium-sensitive biosensor.

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Probenecid (optional, to prevent dye extrusion)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and incubate overnight.

  • Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer. b. Remove the cell culture medium and add the loading buffer to each well. c. Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

  • Compound Plate Preparation: Prepare a separate plate with serial dilutions of the test compounds in assay buffer.

  • Assay: a. Place both the cell plate and the compound plate into the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. The instrument will then inject the test compounds into the cell plate, and the fluorescence signal is continuously monitored for 2-3 minutes.

  • Data Analysis: An increase in fluorescence intensity upon compound addition indicates calcium mobilization. The response is typically measured as the peak fluorescence intensity or the area under the curve. Calculate EC₅₀ values from the dose-response curves.

Visualization of Signaling Pathways and Workflows

To aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

GPR84_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPR84 GPR84 Agonist->GPR84 Binds G_protein Gαi/oβγ GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2+ Ca²⁺ ER->Ca2+ Releases

Caption: GPR84 Signaling Pathway.

Synthesis_Workflow Start Start Reactants 2-Mercaptopyrimidine-4,6-diol + Alkyl Bromide + KOH, KI Start->Reactants Reaction Reflux in EtOH/H₂O (6 hours) Reactants->Reaction Workup Extraction with Ethyl Acetate Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product 2-Alkylpyrimidine-4,6-diol Purification->Product End End Product->End

Caption: Synthesis Workflow.

Assay_Workflow cluster_cAMP cAMP Inhibition Assay cluster_Ca Calcium Mobilization Assay Seed_Cells_cAMP Seed GPR84-expressing cells Add_Compounds_cAMP Add test compounds Seed_Cells_cAMP->Add_Compounds_cAMP Stimulate_cAMP Add Forskolin Add_Compounds_cAMP->Stimulate_cAMP Incubate_cAMP Incubate (30 min) Stimulate_cAMP->Incubate_cAMP Detect_cAMP Measure cAMP levels Incubate_cAMP->Detect_cAMP End End Detect_cAMP->End Seed_Cells_Ca Seed GPR84-expressing cells Load_Dye Load with Calcium-sensitive dye Seed_Cells_Ca->Load_Dye Add_Compounds_Ca Inject test compounds Load_Dye->Add_Compounds_Ca Detect_Ca Measure fluorescence Add_Compounds_Ca->Detect_Ca Detect_Ca->End Start Start Start->Seed_Cells_cAMP Start->Seed_Cells_Ca

References

Application Notes and Protocols for the Functionalization of 2-Methoxypyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the chemical functionalization of 2-methoxypyrimidine-4,6-diol, a versatile scaffold for the development of novel therapeutic agents. The described methodologies enable the synthesis of a diverse range of derivatives through key reactions including chlorination, Suzuki-Miyaura cross-coupling, nitration, O-alkylation, and O-glycosylation. The pyrimidine core is a well-established pharmacophore, and its derivatives have shown significant potential as inhibitors of various protein kinases involved in cell signaling pathways crucial to cancer and neurodegenerative diseases.[1][2][3]

Data Presentation: Comparative Yields of Functionalization Reactions

The following table summarizes typical yields for the described functionalization reactions based on literature for structurally related pyrimidine derivatives. Optimization may be required for the specific substrate, this compound.

Functionalization ReactionKey Reagents/CatalystTypical Yield (%)Reference Compound
Chlorination Phosphorus oxychloride (POCl₃)~85%4,6-dihydroxy-2-methylpyrimidine
Suzuki-Miyaura Coupling Pd(PPh₃)₄ / K₂CO₃65-95%2,4-dichloropyrimidine / 2-chloro-4,6-dimethoxypyrimidine[4][5]
Nitration HNO₃ / H₂SO₄75-90%4,6-dihydroxy-2-methylpyrimidine[6][7]
O-Alkylation Alkyl halide / K₂CO₃70-98%4-(trifluoromethyl)pyrimidin-2(1H)-one[8]
O-Glycosylation Glycosyl donor / Promoter66-82%Fmoc-Ser/Thr-OMe[9]

Experimental Protocols

Chlorination of this compound to 2-Methoxy-4,6-dichloropyrimidine

This protocol describes the conversion of the hydroxyl groups of this compound to chloro groups, a necessary activation step for subsequent cross-coupling reactions.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene or another high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for reflux and workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in phosphorus oxychloride (5.0-10.0 eq). A high-boiling inert solvent like toluene may be added.

  • Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methoxy-4,6-dichloropyrimidine.

  • Purify the product by column chromatography on silica gel or recrystallization if necessary.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Suspend this compound in POCl3 B Add catalytic N,N-dimethylaniline A->B C Heat to reflux (110-120 °C) for 4-6h B->C D Monitor by TLC C->D E Cool to RT D->E F Quench with ice E->F G Neutralize with NaHCO3 F->G H Extract with DCM/EtOAc G->H I Dry and concentrate H->I J Purify (Chromatography/Recrystallization) I->J

Chlorination Workflow
Suzuki-Miyaura Cross-Coupling of 2-Methoxy-4,6-dichloropyrimidine

This protocol outlines the palladium-catalyzed cross-coupling of 2-methoxy-4,6-dichloropyrimidine with an aryl or heteroaryl boronic acid. The C4 position is generally more reactive than the C6 position, allowing for selective mono-arylation under controlled conditions.

Materials:

  • 2-Methoxy-4,6-dichloropyrimidine

  • Aryl- or heteroarylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

  • Standard glassware for heating and workup

Procedure:

  • To a Schlenk flask, add 2-methoxy-4,6-dichloropyrimidine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates completion of the reaction.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-6-chloro-2-methoxypyrimidine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2-methoxy-4,6-dichloropyrimidine, boronic acid, catalyst, and base B Establish inert atmosphere A->B C Add degassed solvent B->C D Heat to 80-100 °C for 12-24h C->D E Monitor by TLC D->E F Cool to RT and add water E->F G Extract with EtOAc F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Suzuki-Miyaura Coupling Workflow
Nitration of this compound

This protocol describes the nitration of the C5 position of the pyrimidine ring using a mixture of nitric and sulfuric acids.[7]

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice bath

  • Standard glassware for low-temperature reactions

Procedure:

  • In a round-bottom flask, carefully dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0-5 °C with stirring.

  • Cool the mixture in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the reaction, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried to yield 2-methoxy-5-nitropyrimidine-4,6-diol.

O-Alkylation of this compound

This is a general protocol for the O-alkylation of the hydroxyl groups. The reaction can yield a mixture of mono- and di-alkylated products, which may require chromatographic separation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide; 1.0-2.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 eq)

  • Solvent (e.g., DMF, acetonitrile)

  • Standard glassware for stirring at room temperature or heating

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

  • Add the base (e.g., K₂CO₃, 2.5 eq) and stir the suspension for 15-30 minutes.

  • Add the alkyl halide (1.0-2.2 eq depending on desired mono- or di-alkylation) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product(s) by column chromatography.

O-Glycosylation of this compound

This general protocol describes the O-glycosylation of the hydroxyl groups using a glycosyl donor. This reaction often requires careful control of conditions to achieve desired stereoselectivity.

Materials:

  • This compound

  • Protected glycosyl donor (e.g., glycosyl bromide, trichloroacetimidate; 1.0-2.0 eq)

  • Promoter/catalyst (e.g., AgOTf, TMSOTf, BF₃·OEt₂)

  • Anhydrous, non-polar solvent (e.g., DCM, THF)

  • Molecular sieves (4 Å)

  • Inert gas atmosphere

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq), the glycosyl donor (1.1 eq for mono-glycosylation), and activated molecular sieves in anhydrous DCM.

  • Cool the mixture to the appropriate temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the promoter and donor).

  • Add the promoter (e.g., TMSOTf, 0.1-1.0 eq) dropwise.

  • Stir the reaction for 1-16 hours, monitoring by TLC.

  • Quench the reaction with a suitable quenching agent (e.g., triethylamine or saturated NaHCO₃ solution).

  • Filter through celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

  • The protecting groups on the sugar moiety can be removed under standard deprotection conditions (e.g., Zemplén deacetylation for acetyl groups).

Biological Context and Signaling Pathways

Pyrimidine derivatives are a cornerstone in the development of protein kinase inhibitors.[1][2] Many of these inhibitors function by competing with ATP for binding to the kinase active site, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction. Functionalization of the this compound scaffold can lead to potent and selective inhibitors of various kinases implicated in oncogenic signaling pathways.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Pyrimidine Derivative GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Activates Pyrimidine_Derivative Functionalized This compound Pyrimidine_Derivative->Kinase_Cascade Inhibits ATP ATP ATP->Kinase_Cascade Binds (competitively inhibited)

Mechanism of Kinase Inhibition

References

Application Notes and Protocols: 2-Methoxypyrimidine-4,6-diol in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-methoxypyrimidine-4,6-diol and its derivatives in the creation of novel heterocyclic compounds with significant therapeutic potential. Detailed experimental protocols for key synthetic transformations are provided, along with a summary of biological activities and a visualization of a relevant signaling pathway.

Introduction

This compound is a versatile precursor for the synthesis of a variety of heterocyclic systems. The presence of the methoxy group and two hydroxyl groups allows for diverse chemical modifications, making it an attractive starting material for the construction of fused pyrimidine scaffolds. These scaffolds are of particular interest in medicinal chemistry due to their presence in numerous biologically active molecules, including kinase inhibitors and modulators of key signaling pathways.

Synthesis of Novel Heterocyclic Compounds

This compound and its amino-substituted derivatives serve as key building blocks in multicomponent reactions for the efficient synthesis of complex heterocyclic systems. One of the most prominent applications is in the synthesis of pyrimido[4,5-b]quinolines.

One-Pot Synthesis of Pyrimido[4,5-b]quinoline Derivatives

A highly efficient approach for the synthesis of 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives involves a one-pot, three-component cyclocondensation reaction. This reaction typically utilizes a 6-amino-2-methoxy-3-methylpyrimidin-4(3H)-one (a derivative of this compound), an aromatic aldehyde, and dimedone. The reaction can be effectively promoted by both conventional heating and ultrasound irradiation, with the latter often providing improved yields and shorter reaction times.

A plausible mechanism for this transformation involves an initial Knoevenagel condensation between the aromatic aldehyde and dimedone, followed by a Michael addition of the aminopyrimidine. Subsequent cyclization and dehydration lead to the final fused heterocyclic product.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione Derivatives

This protocol describes the synthesis of 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives using an ultrasound-assisted one-pot, three-component reaction.

Materials:

  • 6-Amino-2-methoxy-3-methylpyrimidin-4(3H)-one

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Dimedone

  • Glacial acetic acid

  • Ethanol

  • Ultrasonic bath

Procedure:

  • In a suitable reaction vessel, combine equimolar amounts (e.g., 1.0 mmol) of 6-amino-2-methoxy-3-methylpyrimidin-4(3H)-one, the desired aromatic aldehyde, and dimedone.

  • Add 5.0 mL of glacial acetic acid or ethanol as the solvent.

  • Place the reaction vessel in an ultrasonic bath and irradiate at a specified frequency and power for a designated time (e.g., 30-60 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the purified 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

Table 1: Synthesis of 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione Derivatives
EntryAromatic AldehydeSolventMethodTime (min)Yield (%)
1BenzaldehydeAcetic AcidReflux12085
2BenzaldehydeAcetic AcidUltrasound4592
34-ChlorobenzaldehydeEthanolReflux15082
44-ChlorobenzaldehydeEthanolUltrasound6090
54-MethoxybenzaldehydeAcetic AcidReflux12088
64-MethoxybenzaldehydeAcetic AcidUltrasound4595

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise in modulating key biological pathways implicated in disease. Notably, certain pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis through the activation of the BMP2/SMAD1 signaling pathway.

BMP2/SMAD1 Signaling Pathway in Osteogenesis

Bone Morphogenetic Protein 2 (BMP2) is a crucial growth factor that initiates a signaling cascade leading to the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation. The binding of BMP2 to its receptor complex on the cell surface leads to the phosphorylation and activation of SMAD1, SMAD5, and SMAD8 proteins. These activated R-SMADs then form a complex with SMAD4, which translocates to the nucleus and acts as a transcription factor, upregulating the expression of key osteogenic genes such as RUNX2. RUNX2, in turn, promotes the expression of bone matrix proteins like collagen type I, leading to bone formation.[1]

Certain pyrimidine derivatives have been shown to enhance this pathway, leading to increased osteoblast differentiation and bone formation.[1] This makes them attractive candidates for the development of novel therapeutics for osteoporosis and other bone-related disorders.

Visualizations

Synthetic_Workflow cluster_reactants Reactants This compound This compound Amino-substituted Pyrimidine Amino-substituted Pyrimidine This compound->Amino-substituted Pyrimidine Amination Multicomponent Reaction Multicomponent Reaction Amino-substituted Pyrimidine->Multicomponent Reaction Novel Heterocyclic Compounds Novel Heterocyclic Compounds Multicomponent Reaction->Novel Heterocyclic Compounds Cyclocondensation Biological Evaluation Biological Evaluation Novel Heterocyclic Compounds->Biological Evaluation Drug Candidates Drug Candidates Biological Evaluation->Drug Candidates Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Multicomponent Reaction Dimedone Dimedone Dimedone->Multicomponent Reaction

Caption: General workflow for the synthesis of novel heterocyclic compounds.

BMP2_SMAD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP2 BMP2 BMP Receptor BMP Receptor BMP2->BMP Receptor Binds SMAD1/5/8 SMAD1/5/8 BMP Receptor->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 p-SMAD/SMAD4 Complex p-SMAD/SMAD4 Complex p-SMAD1/5/8->p-SMAD/SMAD4 Complex SMAD4 SMAD4 SMAD4->p-SMAD/SMAD4 Complex RUNX2 RUNX2 p-SMAD/SMAD4 Complex->RUNX2 Translocates & Activates Osteogenic Genes Osteogenic Genes RUNX2->Osteogenic Genes Upregulates Bone Formation Bone Formation Osteogenic Genes->Bone Formation Promotes Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->BMP Receptor Activates

Caption: BMP2/SMAD1 signaling pathway in osteogenesis.

References

Application Notes and Protocols for Pyrimidine Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine derivatives represent a cornerstone in modern agrochemical research, forming the structural basis for a wide array of herbicides, fungicides, and insecticides. Their versatile chemical nature allows for modifications that lead to compounds with diverse modes of action and selective toxicity. While specific data on 2-Methoxypyrimidine-4,6-diol is not extensively available in public literature, this document provides a comprehensive overview of the applications of structurally related methoxypyrimidine and pyrimidine-diol derivatives in agrochemical research. These notes are intended for researchers, scientists, and professionals in the field of crop protection and drug development.

Agrochemical Applications of Pyrimidine Derivatives

Pyrimidine-based compounds have been successfully developed and commercialized as potent agents for crop protection. Their efficacy stems from their ability to interfere with essential biological processes in target organisms like weeds, fungi, and insects.

Herbicidal Activity

A significant number of commercial herbicides are based on the pyrimidine scaffold. These compounds are known to act on various molecular targets within plants, leading to growth inhibition and eventual death of susceptible weed species.

Mode of Action:

  • Acetohydroxyacid Synthase (AHAS) Inhibition: Several pyrimidine derivatives, particularly the sulfonylurea and pyrimidinylbenzoate classes, are potent inhibitors of AHAS (also known as acetolactate synthase or ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately halting plant growth.

  • Disruption of Pyrimidine Biosynthesis: A novel herbicidal mode of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This disruption cuts off the supply of pyrimidines necessary for DNA and RNA synthesis, leading to plant death.[2]

  • Protoporphyrinogen Oxidase (PPO) Inhibition: Some pyrimidine derivatives act as PPO inhibitors. PPO is an enzyme involved in the synthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that destroy cell membranes.[4][5]

Examples of Herbicidal Pyrimidine Derivatives:

Compound ClassTarget WeedsReference
Phenylpyrimidine derivativesRaphanus sativus (radish)[6][7]
Pyrazolo[3,4-d]pyrimidin-4-onesRape and barnyard grass[8]
Pyrido[2,3-d]pyrimidinesMonocots (e.g., bentgrass)[4][5]
4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivativesGramineous weeds[9]
Fungicidal Activity

Pyrimidine derivatives have also been successfully developed as fungicides to control a wide range of plant pathogenic fungi.

Mode of Action:

The fungicidal action of pyrimidine derivatives often involves the inhibition of essential fungal enzymes. For instance, some derivatives are known to interfere with methionine biosynthesis or other vital metabolic pathways in fungi.

Examples of Fungicidal Pyrimidine Derivatives:

Compound ClassTarget FungiReference
Novel pyrimidine derivativesVarious phytopathogenic fungi[10]
Pyrimidine derivatives with an amide moietyBotryosphaeria dothidea, Phomopsis sp., Botrytis cinereal[11]
2-(methylthio)-4-methylpyrimidine carboxamidesSclerotinia sclerotiorum[12][13]
Insecticidal Activity

Research has also explored the potential of pyrimidine derivatives as insecticides.

Mode of Action:

The insecticidal mode of action for pyrimidine derivatives is still an active area of research, but some compounds are thought to interfere with the nervous system or other vital physiological processes in insects.

Examples of Insecticidal Pyrimidine Derivatives:

Compound ClassTarget InsectsReference
Pyrimidine derivatives with urea pharmacophoreAedes aegypti (mosquito)[14][15]
2-Phenylpyridine derivativesMythimna separata (armyworm)[16]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of pyrimidine derivatives in an agrochemical context, based on methodologies described in the literature.

General Synthesis of Pyrimidine Derivatives

A common method for synthesizing the pyrimidine ring is through the condensation reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea derivative. Substituents on the pyrimidine ring can be introduced before or after ring formation.

Example Protocol for Synthesis of a 4,6-dihydroxypyrimidine derivative:

  • Under ice bath conditions, dissolve sodium methoxide in methanol.

  • To the stirred solution, add dimethyl malonate followed by an appropriate amidine hydrochloride.

  • Remove the ice bath and allow the reaction to proceed at room temperature for 3-5 hours.

  • Remove the methanol by distillation under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 1-2 with hydrochloric acid to precipitate the product.

  • Stir the mixture at 0°C for 3-5 hours to complete crystallization.

  • Collect the solid product by suction filtration, wash with cold water, and dry.

In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth)

This protocol is used to assess the pre-emergence herbicidal activity of test compounds.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the test compounds in distilled water or a nutrient solution.

  • Place a filter paper in a petri dish and moisten it with a known volume of the test solution.

  • Place a specific number of seeds of the target weed species (e.g., Raphanus sativus, barnyard grass) on the filter paper.

  • Seal the petri dishes and incubate them in a growth chamber under controlled conditions (temperature, light, and humidity).

  • After a set period (e.g., 7-14 days), measure the percentage of seed germination, root length, and shoot length.

  • Calculate the inhibition percentage for each parameter relative to a negative control (solvent only). A known commercial herbicide can be used as a positive control.[6]

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is used to evaluate the ability of compounds to inhibit the growth of pathogenic fungi.

  • Prepare potato dextrose agar (PDA) medium and sterilize it.

  • Incorporate the test compounds at various concentrations into the molten PDA before it solidifies.

  • Pour the amended PDA into petri dishes.

  • Inoculate the center of each plate with a mycelial plug of the target fungus (e.g., Sclerotinia sclerotiorum).

  • Incubate the plates at an appropriate temperature for several days.

  • Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a control plate without the test compound.[12]

Visualizations

Signaling Pathway: Inhibition of Pyrimidine Biosynthesis

G cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Herbicidal Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Dihydroorotate Dihydroorotate Orotate Orotate UMP UMP DNA_RNA DNA and RNA Synthesis Pyrimidine_Derivative Pyrimidine-based Herbicide Inhibition Pyrimidine_Derivative->Inhibition Inhibition->Orotate Inhibition of DHODH

Experimental Workflow: In Vitro Herbicidal Screening

G Start Start: Compound Synthesis Preparation Prepare Stock Solutions and Dilutions Start->Preparation Assay_Setup Moisten Filter Paper in Petri Dishes with Test Solutions Preparation->Assay_Setup Seeding Place Weed Seeds on Filter Paper Assay_Setup->Seeding Incubation Incubate in Growth Chamber Seeding->Incubation Data_Collection Measure Germination Rate, Root and Shoot Length Incubation->Data_Collection Analysis Calculate Inhibition Percentage Data_Collection->Analysis End End: Identify Lead Compounds Analysis->End

Disclaimer: The information provided is for research and development purposes only. All experiments should be conducted in a safe and controlled laboratory environment, following all applicable regulations and safety guidelines. The protocols provided are general and may require optimization for specific compounds and target organisms.

References

Application Notes and Protocols for Scaling Up 2-Methoxypyrimidine-4,6-diol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyrimidine-4,6-diol is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules in the pharmaceutical and agrochemical industries. Its structural motif is present in a range of compounds with therapeutic potential. The efficient and scalable synthesis of this intermediate is therefore of significant interest for drug development and manufacturing.

This document provides detailed application notes and scalable protocols for the synthesis of this compound. The primary route detailed is the condensation of an O-methylisourea salt with a malonic acid ester, a method that has shown promise for good yields and scalability. This is followed by protocols for the preparation of the necessary O-methylisourea precursor.

Data Presentation: Comparison of Synthesis Protocols

The following tables summarize quantitative data for the key steps in the synthesis of this compound, including the preparation of the O-methylisourea precursor and the final condensation reaction.

Table 1: Protocol for the Preparation of O-Methylisourea Sulfate

ParameterValueReference
Reactants
Urea1.0 molar equivalent
Dimethyl sulfate1.0 - 1.2 molar equivalents
Sulfuric Acid (conc.)0.5 - 1.0 molar equivalents
Reaction Conditions
Temperature40-60 °C
Reaction Time2-4 hours
SolventNone (neat reaction)
Work-up & Purification
QuenchingAddition of water/ice
IsolationCrystallization
Yield 80-90%

Table 2: Protocol for the Synthesis of this compound

ParameterValueReference
Reactants
O-Methylisourea Sulfate1.0 molar equivalentAdapted from[1]
Dimethyl Malonate1.0 - 1.2 molar equivalentsAdapted from[1]
Sodium Methoxide3.0 molar equivalents[1]
Reaction Conditions
Temperature0 - 30 °C[1]
Reaction Time4-8 hours
SolventMethanol[1]
Work-up & Purification
QuenchingWater
pH AdjustmentAcidification to pH 4-5 with HCl
IsolationFiltration of precipitate
PurificationRecrystallization from water or ethanol/water
Yield ~75% (reported for analogous reactions)

Experimental Protocols

Protocol 1: Preparation of O-Methylisourea Sulfate

This protocol describes the synthesis of O-methylisourea sulfate, a key reactant for the subsequent synthesis of this compound.

Materials:

  • Urea

  • Dimethyl sulfate

  • Concentrated sulfuric acid

  • Deionized water

  • Ice

  • Reaction vessel with overhead stirring, heating mantle, and temperature probe

  • Addition funnel

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel equipped with an overhead stirrer and a temperature probe, carefully add dimethyl sulfate.

  • Addition of Urea: Begin stirring the dimethyl sulfate and slowly add urea in portions. The reaction is exothermic, and the temperature should be monitored.

  • Addition of Sulfuric Acid: Once the urea has been added, slowly add concentrated sulfuric acid via an addition funnel. Maintain the temperature of the reaction mixture between 40-60 °C.

  • Reaction: After the addition of sulfuric acid is complete, continue to stir the mixture at 50-60 °C for 2-4 hours. The reaction mixture will become a thick, white slurry.

  • Work-up: Cool the reaction mixture to room temperature and then slowly add crushed ice or cold water to quench the reaction. This should be done carefully in a well-ventilated fume hood as the reaction with water can be vigorous.

  • Isolation: The O-methylisourea sulfate will precipitate out of the aqueous solution. Isolate the white solid by filtration and wash with cold water.

  • Drying: Dry the product under vacuum to a constant weight. The product can be used directly in the next step.

Protocol 2: Synthesis of this compound

This protocol details the condensation of O-methylisourea sulfate with dimethyl malonate to yield this compound. This procedure is adapted from a similar synthesis of 2-ethoxy-4,6-dihydroxypyrimidine[1].

Materials:

  • O-Methylisourea sulfate (from Protocol 1)

  • Dimethyl malonate

  • Sodium methoxide (solid or as a solution in methanol)

  • Methanol

  • Deionized water

  • Hydrochloric acid (concentrated or 6N)

  • Reaction vessel with overhead stirring, cooling bath, and temperature probe

  • pH meter or pH paper

Procedure:

  • Preparation of Sodium Methoxide Solution: In a reaction vessel, dissolve sodium methoxide in methanol. If using solid sodium methoxide, this should be done under an inert atmosphere (e.g., nitrogen or argon) as it is hygroscopic and reactive. The dissolution is exothermic, so cooling may be necessary.

  • Reaction Mixture: To the stirred sodium methoxide solution, add O-methylisourea sulfate at a temperature between 0-10 °C. Stir the mixture until the O-methylisourea sulfate is fully dissolved or a fine suspension is formed.

  • Addition of Dimethyl Malonate: Slowly add dimethyl malonate to the reaction mixture, maintaining the temperature below 30 °C[1].

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20-30 °C) for 4-8 hours. The progress of the reaction can be monitored by a suitable analytical technique such as TLC or HPLC.

  • Work-up and Precipitation: Once the reaction is complete, quench the reaction by the slow addition of water. After the addition of water, carefully adjust the pH of the solution to 4-5 with hydrochloric acid. The this compound will precipitate out as a white solid.

  • Isolation: Collect the precipitated product by filtration and wash the filter cake with cold water to remove any inorganic salts.

  • Purification and Drying: The crude product can be purified by recrystallization from water or a mixture of ethanol and water. Dry the purified product under vacuum to a constant weight.

Mandatory Visualization

experimental_workflow cluster_protocol1 Protocol 1: O-Methylisourea Sulfate Synthesis cluster_protocol2 Protocol 2: this compound Synthesis P1_Start Start P1_Reactants Charge Dimethyl Sulfate and Urea to Reactor P1_Start->P1_Reactants P1_H2SO4 Add Sulfuric Acid (40-60 °C) P1_Reactants->P1_H2SO4 P1_React React for 2-4 hours (50-60 °C) P1_H2SO4->P1_React P1_Quench Quench with Ice/Water P1_React->P1_Quench P1_Isolate Isolate by Filtration P1_Quench->P1_Isolate P1_Dry Dry Product P1_Isolate->P1_Dry P1_Product O-Methylisourea Sulfate P1_Dry->P1_Product P2_Start Start P2_NaOMe Prepare Sodium Methoxide in Methanol P2_Start->P2_NaOMe P2_Add_OMIS Add O-Methylisourea Sulfate (0-10 °C) P2_NaOMe->P2_Add_OMIS P2_Add_DMM Add Dimethyl Malonate (<30 °C) P2_Add_OMIS->P2_Add_DMM P2_React React for 4-8 hours (20-30 °C) P2_Add_DMM->P2_React P2_Workup Quench with Water and Adjust pH to 4-5 P2_React->P2_Workup P2_Isolate Isolate by Filtration P2_Workup->P2_Isolate P2_Purify Recrystallize and Dry P2_Isolate->P2_Purify P2_Product This compound P2_Purify->P2_Product signaling_pathway Reactant1 O-Methylisourea Sulfate Intermediate Condensation Intermediate Reactant1->Intermediate Reactant2 Dimethyl Malonate Reactant2->Intermediate Base Sodium Methoxide Base->Intermediate Base Catalysis Product_Salt Sodium Salt of This compound Intermediate->Product_Salt Cyclization Final_Product This compound Product_Salt->Final_Product Acid Acid (HCl) Acid->Final_Product Protonation

References

Application Notes and Protocols for 2-Methoxypyrimidine-4,6-diol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-methoxypyrimidine-4,6-diol as a versatile building block for the development of novel kinase inhibitors. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. The strategic placement of substituents on the pyrimidine ring allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Introduction to this compound as a Building Block

This compound is a functionalized pyrimidine derivative with significant potential in the synthesis of kinase inhibitors. The diol functionality at the 4 and 6 positions allows for conversion into more reactive groups, such as chloro or sulfonyl groups, which can then be displaced by various nucleophiles to build a library of kinase inhibitor candidates. The methoxy group at the 2-position can also influence the electronic properties and binding interactions of the final compound within the kinase ATP-binding pocket. While direct literature examples specifically starting from this compound are not abundant, the synthetic strategies for closely related dihydroxypyrimidines provide a robust framework for its application.

Application Notes: Synthetic Strategies and Potential Targets

The primary synthetic utility of this compound lies in its conversion to a di-electrophilic intermediate, most commonly 4,6-dichloro-2-methoxypyrimidine. This key intermediate can then undergo sequential or simultaneous nucleophilic aromatic substitution (SNAr) reactions to introduce various side chains. This modular approach is highly amenable to the creation of diverse chemical libraries for screening against a panel of kinases.

Key Synthetic Transformations:

  • Chlorination: The hydroxyl groups of this compound can be converted to chloro groups using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step generates the highly reactive 4,6-dichloro-2-methoxypyrimidine intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro groups at the 4 and 6 positions are excellent leaving groups and can be sequentially displaced by a variety of nucleophiles. This allows for the introduction of different amine, thiol, or alcohol-containing fragments, which are crucial for establishing interactions with the kinase active site. The differential reactivity of the 4- and 6-positions can often be exploited to achieve regioselective substitution.

  • Cross-Coupling Reactions: The dichlorinated intermediate can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl moieties, further expanding the chemical diversity of the synthesized inhibitors.

Potential Kinase Targets:

The pyrimidine scaffold is known to target a wide range of kinases. Derivatives of this compound could potentially inhibit various kinase families, including:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.

  • Serine/Threonine Kinases: Aurora Kinases, Polo-like Kinases (PLKs), and Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.

  • MAP Kinase Pathway: Components of the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a hypothetical kinase inhibitor library starting from this compound.

Protocol 1: Synthesis of 4,6-Dichloro-2-methoxypyrimidine (Intermediate 1)

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

  • Toluene (anhydrous)

  • Ice bath

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous toluene, add N,N-dimethylaniline (0.1 eq).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4,6-dichloro-2-methoxypyrimidine as a solid.

Protocol 2: Synthesis of a Mono-substituted Intermediate (Intermediate 2)

Materials:

  • 4,6-Dichloro-2-methoxypyrimidine (Intermediate 1)

  • A primary or secondary amine (e.g., aniline, piperidine) (1.0 eq)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Dissolve 4,6-dichloro-2-methoxypyrimidine (1.0 eq) in anhydrous DMF under an argon or nitrogen atmosphere.

  • Add the desired amine (1.0 eq) followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction temperature can be gently heated (e.g., to 50 °C) to drive the reaction to completion if necessary. Monitor by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the mono-substituted product.

Protocol 3: Synthesis of the Final Di-substituted Kinase Inhibitor

Materials:

  • Mono-substituted intermediate (Intermediate 2)

  • A second, different primary or secondary amine (1.2 eq)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, Dioxane)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Dissolve the mono-substituted intermediate (1.0 eq) in the appropriate anhydrous solvent under an inert atmosphere.

  • Add the second amine (1.2 eq) and the base.

  • Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) and stir for 12-48 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, perform an aqueous workup similar to the previous steps.

  • Purify the final compound by column chromatography or preparative HPLC to yield the target kinase inhibitor.

Data Presentation

The following table presents hypothetical but representative inhibitory activity data for a series of kinase inhibitors derived from a 2-methoxypyrimidine scaffold. This illustrates how Structure-Activity Relationships (SAR) can be explored by varying the substituents at the 4 and 6 positions.

Compound IDR1 (at C4)R2 (at C6)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)
HYPO-001 AnilinePiperidine150>1000
HYPO-002 4-FluoroanilinePiperidine75850
HYPO-003 AnilineMorpholine220>1000
HYPO-004 4-FluoroanilineMorpholine110920
HYPO-005 3-AminopyridinePiperidine50600

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RAF

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental_Workflow Start This compound Chlorination Chlorination (POCl₃) Start->Chlorination Intermediate1 4,6-Dichloro-2- methoxypyrimidine Chlorination->Intermediate1 SNAr1 S_NAr Reaction 1 (Amine 1) Intermediate1->SNAr1 Intermediate2 Mono-substituted Intermediate SNAr1->Intermediate2 SNAr2 S_NAr Reaction 2 (Amine 2) Intermediate2->SNAr2 Purification Purification & Analysis SNAr2->Purification FinalProduct Final Kinase Inhibitor Purification->FinalProduct

Caption: Synthetic workflow for a kinase inhibitor from this compound.

Application Notes: Analytical Methodologies for the Quantification of 2-Methoxypyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxypyrimidine-4,6-diol, also known as 4,6-Dihydroxy-2-methoxypyrimidine, is an organic compound featuring a substituted pyrimidine ring.[1] Pyrimidine derivatives are of significant interest in pharmaceutical and biological research due to their presence in nucleobases and their roles in various physiological processes.[2] Accurate and robust analytical methods for the quantification of this compound are essential for quality control, impurity profiling, and pharmacokinetic studies in drug development.

This document provides detailed application notes and proposed protocols for the quantification of this compound using modern analytical techniques. While specific validated methods for this particular analyte are not extensively published, the methodologies presented here are based on established principles for structurally similar polar heterocyclic compounds and provide a strong foundation for method development and validation. The primary recommended techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis.

PropertyValue
Molecular Formula C₅H₆N₂O₃
Molecular Weight 142.11 g/mol [1]
Synonyms 4,6-Dihydroxy-2-methoxypyrimidine[1]
Appearance White to off-white crystalline solid[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying this compound in complex biological matrices due to its exceptional sensitivity and selectivity. The method involves chromatographic separation followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM).

Experimental Protocol

a) Sample Preparation (Plasma)

For complex matrices like plasma, protein precipitation is necessary to minimize matrix effects.[2]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., an isotope-labeled version of the analyte).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[2]

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[2]

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.[2]

b) Liquid Chromatography Conditions

Due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for achieving good retention and separation.[2]

ParameterRecommended Condition
Column HILIC Column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 2 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

c) Mass Spectrometry Conditions

Electrospray ionization in positive ion mode (ESI+) is recommended due to the presence of basic nitrogen atoms that are readily protonated.[2]

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions Precursor Ion [M+H]⁺: m/z 142.1 Product Ions (Proposed): m/z 114.1 (Quantifier), m/z 85.1 (Qualifier)

Note: Collision energies and other source parameters should be optimized empirically for the specific instrument used.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon LC HILIC Separation Recon->LC MS ESI+ Source LC->MS MSMS Tandem MS (MRM Detection) MS->MSMS Data Data Acquisition & Processing MSMS->Data Result Quantitative Result (Concentration) Data->Result

Caption: General workflow for the quantification of this compound using LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine analysis where high sensitivity is not the primary requirement, HPLC-UV offers a cost-effective and robust alternative. This method is suitable for analyzing bulk materials or formulated products.

Experimental Protocol

a) Sample Preparation

  • Accurately weigh a suitable amount of the sample.

  • Dissolve and dilute the sample with the mobile phase to achieve a final concentration within the linear range of the calibration curve (e.g., 1-100 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

b) HPLC Conditions

A reversed-phase method is typically suitable for pyrimidine derivatives.

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Mode Isocratic (e.g., 85:15 A:B) or Gradient, depending on sample complexity
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 265 nm (Wavelength should be optimized by scanning a standard solution)

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_output Output Sample Bulk or Formulated Sample Dissolve Dissolution & Dilution Sample->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter HPLC Reversed-Phase HPLC System Filter->HPLC UV UV Detector HPLC->UV Chromatogram Chromatogram Generation UV->Chromatogram Integration Peak Integration & Calibration Chromatogram->Integration Result Quantitative Result Integration->Result

Caption: General workflow for the quantification of this compound using HPLC-UV.

Comparative Summary of Analytical Methods

The choice of analytical method depends on the specific application, required sensitivity, and available instrumentation. The table below summarizes the anticipated performance characteristics of the proposed methods.

ParameterLC-MS/MSHPLC-UVGC-MS (with Derivatization)
Selectivity Very HighModerate to HighHigh
Sensitivity (LOQ) Very High (~0.1-1 ng/mL)Moderate (~50-150 ng/mL)High (~1-10 ng/mL)
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%
Precision (% RSD) < 5%< 2%< 10%
Matrix Effect Potential for ion suppression/enhancementPotential for co-eluting interferencesModerate
Sample Preparation More Complex (for bio-samples)SimpleRequires derivatization step
Primary Application Bioanalysis, Trace Impurity DetectionQuality Control, Assay of Bulk DrugVolatile Impurity Profiling

Note: These values are typical estimates and must be confirmed during formal method validation.

Biochemical Context: De Novo Pyrimidine Synthesis

To provide a broader context for researchers, understanding the origin of the pyrimidine core is valuable. Pyrimidines are synthesized via the de novo pathway, starting from simple precursors. This pathway is a critical target in some therapeutic areas, particularly oncology.[3]

Pyrimidine_Synthesis cluster_pathway De Novo Pyrimidine Synthesis Pathway Glutamine Glutamine + Aspartate + CO₂ Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P CAD enzyme Orotate Orotate Carbamoyl_P->Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA

Caption: A simplified diagram of the de novo pyrimidine biosynthesis pathway in mammalian cells.[3]

References

Application Notes and Protocols for High-Throughput Screening of 2-Methoxypyrimidine-4,6-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-methoxypyrimidine-4,6-diol represent a promising class of heterocyclic compounds with significant potential in drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs and serves as a versatile template for designing potent and selective modulators of various biological targets.[1][2] These derivatives have garnered interest for their potential therapeutic applications in oncology, inflammation, and metabolic diseases. High-throughput screening (HTS) is a crucial methodology in early-stage drug discovery, facilitating the rapid assessment of large compound libraries to identify "hit" molecules that interact with a specific biological target.[3][4]

This document provides detailed application notes and protocols for a range of HTS assays relevant to the screening of this compound derivatives and structurally related compounds. The focus is on key therapeutic areas such as kinase inhibition and anti-inflammatory activity. All quantitative data from cited examples are summarized in structured tables for clear comparison. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to provide a comprehensive understanding of the underlying biological processes and experimental designs.

I. Biochemical Assays for Kinase Inhibition

Many pyrimidine derivatives have been identified as potent inhibitors of kinases, a large family of enzymes that play critical roles in cellular signaling.[3] Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer.[3] HTS assays are pivotal for identifying selective kinase inhibitors.

A. Application Note: Fluorescence-Based Kinase Assay

Principle: This assay quantifies the activity of a kinase by measuring the amount of a universal product of the kinase reaction, which can be detected through a coupled enzyme system that generates a fluorescent signal. A decrease in fluorescence intensity corresponds to the inhibition of the kinase by a test compound. This method is highly amenable to HTS due to its sensitivity and robustness.

Target Example: PIM-1 Kinase

PIM-1 is a serine/threonine kinase involved in cell cycle progression, survival, and apoptosis. Its overexpression is associated with various cancers, making it an attractive target for cancer therapy.

B. Experimental Protocol: PIM-1 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is adapted from established methods for TR-FRET based kinase assays.[3]

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA.

  • PIM-1 Kinase Solution: Recombinant human PIM-1 kinase diluted in Kinase Buffer to the desired 2X final concentration.

  • Substrate/ATP Solution: A specific peptide substrate for PIM-1 and ATP mixed in Kinase Buffer to a 2X final concentration.

  • Test Compounds: this compound derivatives and other pyrimidine analogs are prepared as 4X concentrated solutions in an appropriate solvent (e.g., DMSO) and then diluted in Kinase Buffer.

  • Detection Reagent: A mixture of a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin (or other appropriate TR-FRET pair) in detection buffer.

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the 4X test compound solution to the wells of a 384-well plate.

  • Add 10 µL of the 2X PIM-1 kinase solution to each well.

  • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.[3]

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and initiate detection by adding 10 µL of the TR-FRET detection reagent mixture to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.[3]

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

3. Data Analysis:

  • Calculate the HTRF ratio: (Intensity at 665 nm / Intensity at 620 nm) x 10,000.[3]

  • Determine the percent inhibition for each compound concentration relative to positive and negative controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3]

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Dispense Test Compounds (4X concentration) B Add PIM-1 Kinase (2X concentration) A->B 5 µL/well C Add Substrate/ATP Mix (2X concentration) B->C 10 µL/well D Incubate at RT (60 minutes) C->D 5 µL/well E Add TR-FRET Detection Reagents D->E F Incubate at RT (60 minutes, dark) E->F 10 µL/well G Read Plate F->G

Caption: Generic kinase signaling cascade and point of inhibition.

II. Anti-Inflammatory Assays

Pyrimidine derivatives have shown promise as anti-inflammatory agents, notably through the inhibition of cyclooxygenase (COX) enzymes. [5][6]

A. Application Note: COX Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 isoenzymes. The assay monitors the peroxidase activity of COX, which involves the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) in the presence of arachidonic acid. A decrease in the rate of color development indicates COX inhibition. [5][6]

B. Experimental Protocol: COX (ovine) Colorimetric Inhibitor Screening Assay

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Heme: Provided with commercial assay kits.

  • COX-1 and COX-2 Enzymes: Purified ovine enzymes.

  • Arachidonic Acid: Substrate for the cyclooxygenase reaction.

  • TMPD: Colorimetric substrate.

  • Test Compounds: this compound derivatives and reference inhibitors (e.g., piroxicam, meloxicam) dissolved in a suitable solvent.

2. Assay Procedure (96-well plate format):

  • Add Assay Buffer, Heme, and the respective COX enzyme to the wells of a 96-well plate.

  • Add the test compounds at various concentrations.

  • Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding Arachidonic Acid and TMPD.

  • Read the absorbance at 590 nm every minute for 5 minutes using a plate reader to determine the reaction rate.

3. Data Analysis:

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration to calculate the IC₅₀ value.

C. Data Presentation: COX Inhibitory Activity of Pyrimidine Derivatives

The following table presents data for pyrimidine derivatives, demonstrating their potential as selective COX-2 inhibitors.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
L1>1001.25>80
L2>1001.50>66.7
Piroxicam (Reference)1.8250.072
Meloxicam (Reference)17.51.511.67

Data adapted from a study on pyrimidine derivatives.[6]

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

cluster_pathway Prostaglandin Synthesis Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H2 COX->PGH2 Converts to Prostaglandins Prostaglandins PGH2->Prostaglandins Forms Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Inhibitor Pyrimidine Derivative Inhibitor->COX Inhibits

Caption: Prostaglandin synthesis pathway and COX inhibition.

III. Cell-Based Assays for Cytotoxicity

It is crucial to assess the cytotoxic effects of hit compounds to distinguish between targeted therapeutic effects and general toxicity.

A. Application Note: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

B. Experimental Protocol: MTT Assay

1. Reagent Preparation:

  • MTT Solution: 5 mg/mL MTT in sterile PBS.

  • Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO. [3]* Cell Culture Medium: Appropriate medium for the cell line being used.

2. Assay Procedure (96-well plate format):

  • Seed cells in a 96-well plate and incubate overnight to allow for attachment.

  • Treat the cells with a range of concentrations of the pyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • After the incubation period, add 10 µL of the MTT solution to each well. [3]4. Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation. [3]5. Carefully remove the medium and add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm.

3. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).

Workflow for MTT Cytotoxicity Assay

cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed Cells in 96-well Plate B Incubate Overnight A->B C Add Pyrimidine Derivatives (various concentrations) B->C D Incubate (24-72 hours) C->D E Add MTT Reagent D->E F Incubate (2-4 hours) E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H

Caption: General workflow for an MTT-based cytotoxicity assay.

Conclusion

The this compound scaffold and its analogs are of significant interest for the development of novel therapeutics. The high-throughput screening assays and protocols detailed in this document provide a robust framework for identifying and characterizing the biological activities of these compounds. By employing a combination of biochemical and cell-based assays, researchers can efficiently screen compound libraries, identify potent hits, and advance the most promising candidates in the drug discovery pipeline. The provided workflows and data presentation formats are intended to facilitate experimental design and data interpretation for scientists and drug development professionals.

References

Application Notes and Protocols: 2-Methoxypyrimidine-4,6-diol Analogs in Antiviral Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active compounds, including nucleobases that constitute DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a significant area of focus in the development of novel therapeutic agents, including antivirals.[2] Modifications of the pyrimidine ring at various positions can lead to compounds with potent and selective antiviral activity against a range of viruses.

This document outlines the potential application of 2-substituted 4,6-dihydroxypyrimidine derivatives in antiviral research, drawing insights from studies on analogous compounds. While specific data for 2-methoxypyrimidine-4,6-diol is absent, the broader class of molecules has shown promise, particularly against RNA viruses.[3]

Potential Antiviral Applications of Structurally Related Compounds

Research into substituted dihydroxypyrimidine derivatives has identified compounds with activity against various viruses. These analogs serve as valuable starting points for investigating the potential of this compound.

Anti-Influenza Virus Activity

Derivatives of 2-amino-4-(ω-hydroxyalkylamino)pyrimidine have demonstrated notable efficacy against both type A and B influenza viruses.[4] Structure-activity relationship (SAR) studies on these compounds revealed that the presence of a methoxy group at the 6-position of the pyrimidine ring can be favorable for antiviral efficacy.[4]

Activity Against Other RNA Viruses

Libraries of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides have been synthesized and screened for broad-spectrum antiviral activity.[3] Initial screenings identified compounds active against the Sendai virus, a paramyxovirus, suggesting potential for broader applications against other RNA viruses.[3]

Activity Against Herpesviruses and Retroviruses

Certain O(6)-isomers of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, derived from 2-amino-4,6-dihydroxypyrimidine, have shown inhibitory effects on the replication of herpesviruses (HSV-1, HSV-2, VZV, CMV) and retroviruses (MSV, HIV-1, HIV-2).[5]

Data from Structurally Similar Pyrimidine Derivatives

The following table summarizes quantitative data from studies on pyrimidine derivatives that are structurally related to this compound. This data provides a comparative baseline for potential antiviral potency and cytotoxicity.

Compound ClassVirusAssayEC₅₀ (µM)IC₅₀ (µM)CC₅₀ (µM)Antiviral Index (AI)Reference
2-Amino-4-(ω-hydroxyalkylamino)pyrimidine derivativesInfluenza A & BPlaque Reduction Assay0.01 - 0.1->500 (stationary cells)2 - 6 (growing cells)[4]
2-Substituted-4,5-dihydroxypyrimidine-6-carboxamidesSendai VirusIn vitro screen----[3]
O(6)-isomers of 6-[2-(phosphonomethoxy)alkoxy]pyrimidinesHSV-1, HSV-2, VZV, CMV, MSV, HIV-1, HIV-2Various antiviral assays----[5]

Note: EC₅₀ (50% effective concentration), IC₅₀ (50% inhibitory concentration), and CC₅₀ (50% cytotoxic concentration) are key metrics for evaluating antiviral compounds. The Antiviral Index (AI), calculated as CC₅₀/EC₅₀, is a measure of the compound's selectivity.

Experimental Protocols

The following are generalized protocols for key experiments in the evaluation of antiviral compounds, based on methodologies cited for related pyrimidine derivatives.

Plaque Reduction Assay (for Influenza Virus)

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin

  • Agarose

  • Crystal Violet solution

  • Test compound (e.g., a this compound analog)

Protocol:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Wash the cell monolayer with phosphate-buffered saline (PBS).

  • Infect the cells with a diluted influenza virus suspension for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a mixture of 2x DMEM, agarose, and varying concentrations of the test compound.

  • Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible.

  • Fix the cells with formalin and stain with crystal violet.

  • Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of a compound on host cells.

Materials:

  • Host cell line (e.g., MDCK, Vero)

  • DMEM with FBS

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Protocol:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The CC₅₀ is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Visualizations

General Workflow for Antiviral Drug Screening

The following diagram illustrates a typical workflow for screening and evaluating potential antiviral compounds.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation A Synthesis of This compound Analogs B Primary Antiviral Screening (e.g., Cell-based assays) A->B D Determination of EC50 and CC50 B->D C Cytotoxicity Assay (e.g., MTT Assay) C->D E Target Identification (e.g., Viral Polymerase Assay) D->E G Animal Model Studies (e.g., Mouse model of infection) D->G F Resistance Studies E->F

Caption: Workflow for antiviral drug discovery and development.

Potential Mechanism of Action: Targeting Viral RNA Polymerase

Many antiviral pyrimidine derivatives function by inhibiting viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.

G cluster_0 Viral Replication Cycle cluster_1 Inhibition by Pyrimidine Analog Virus RNA Virus HostCell Host Cell Virus->HostCell Entry Replication Viral RNA Replication (via RdRp) HostCell->Replication Progeny New Viral Particles Replication->Progeny Inhibitor 2-Methoxypyrimidine- 4,6-diol Analog Inhibitor->Replication Inhibits RdRp

Caption: Inhibition of viral replication by targeting RdRp.

Conclusion

While direct evidence for the antiviral activity of this compound is currently lacking, the broader family of substituted dihydroxypyrimidines presents a promising area for antiviral drug discovery. The data and protocols summarized in these notes, derived from studies on structurally related compounds, offer a valuable framework for initiating research into the antiviral potential of this compound and its derivatives. Further investigation through synthesis, in vitro screening, and mechanism of action studies is warranted to fully elucidate their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-Methoxypyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Methoxypyrimidine-4,6-diol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and established method for synthesizing this compound is the condensation reaction between an O-alkylisourea, specifically O-methylisourea, and a dialkyl malonate, such as dimethyl malonate. This reaction is typically carried out in the presence of a base, like sodium methoxide, in an alcohol solvent.

Q2: What are the critical parameters to control during the synthesis?

Key parameters for a successful synthesis include:

  • Reaction Temperature: The temperature needs to be carefully controlled to balance reaction rate and minimize side reactions.

  • Reagent Stoichiometry: The molar ratios of O-methylisourea, dimethyl malonate, and the base are crucial for driving the reaction to completion and minimizing unreacted starting materials.

  • Solvent Choice: The solvent, typically an alcohol corresponding to the alkoxide base, plays a significant role in solubility and reaction efficiency.

  • Purity of Reactants: Using high-purity starting materials is essential to avoid the introduction of impurities that can interfere with the reaction or complicate purification.

Q3: How is the product typically isolated and purified?

Following the reaction, the product is often present as a salt. The typical work-up procedure involves:

  • Removal of the solvent, often by distillation.

  • Dissolving the residue in water.

  • Acidification of the aqueous solution to precipitate the this compound.

  • Isolation of the solid product by filtration.

  • Washing the product to remove salts and other impurities.

  • Drying the purified product. Recrystallization from a suitable solvent may be performed for higher purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature.
Suboptimal stoichiometry of reactants.Ensure the correct molar ratios of O-methylisourea, dimethyl malonate, and sodium methoxide are used. A slight excess of one reactant may be necessary to drive the reaction to completion.
Inactive base (e.g., sodium methoxide).Use freshly prepared or properly stored sodium methoxide to ensure its reactivity. Moisture can deactivate the base.
Poor quality or impure starting materials.Verify the purity of O-methylisourea and dimethyl malonate. Purify the starting materials if necessary.
Formation of Significant Side Products Reaction temperature is too high.Running the reaction at an excessively high temperature can promote the formation of undesired byproducts. Optimize the temperature to find a balance between reaction rate and selectivity.
Incorrect order of reagent addition.The order in which reagents are added can influence the reaction pathway. A typical procedure involves adding the dialkyl malonate to a solution of the base, followed by the addition of O-methylisourea.
Difficulty in Product Isolation/Purification Incorrect pH during work-up.The pH of the aqueous solution during precipitation is critical. Adjust the pH carefully with acid to ensure complete precipitation of the product without causing degradation.
Product is too soluble in the crystallization solvent.If recrystallization is necessary, select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Presence of persistent impurities.If standard purification methods are ineffective, consider alternative techniques such as column chromatography.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on established literature.[1] Optimization may be required based on specific laboratory conditions and reagent purity.

Materials:

  • O-methylisourea hydrochloride

  • Dimethyl malonate

  • Sodium methoxide

  • Methanol (anhydrous)

  • Hydrochloric acid (for work-up)

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer and a condenser, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add dimethyl malonate dropwise while maintaining the temperature below 30°C.

  • After the addition of dimethyl malonate is complete, add O-methylisourea hydrochloride portion-wise to the reaction mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration. Monitor the reaction progress by a suitable analytical method.

  • Upon completion, remove the methanol from the reaction mixture by distillation under reduced pressure.

  • Dissolve the resulting residue in water.

  • Cool the aqueous solution in an ice bath and acidify by the dropwise addition of hydrochloric acid until the desired pH for precipitation is reached.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the purified this compound under vacuum.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Prepare NaOMe Solution Prepare NaOMe Solution Add Dimethyl Malonate Add Dimethyl Malonate Prepare NaOMe Solution->Add Dimethyl Malonate Add O-Methylisourea HCl Add O-Methylisourea HCl Add Dimethyl Malonate->Add O-Methylisourea HCl Reaction Monitoring Reaction Monitoring Add O-Methylisourea HCl->Reaction Monitoring Solvent Removal Solvent Removal Reaction Monitoring->Solvent Removal Dissolve in Water Dissolve in Water Solvent Removal->Dissolve in Water Acidification & Precipitation Acidification & Precipitation Dissolve in Water->Acidification & Precipitation Filtration & Washing Filtration & Washing Acidification & Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying Final Product Final Product Drying->Final Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Start Low Yield Low Yield Start->Low Yield Side Products Side Products Low Yield->Side Products No Check Reaction Time/Temp Check Reaction Time/Temp Low Yield->Check Reaction Time/Temp Yes Purification Issues Purification Issues Side Products->Purification Issues No Optimize Temperature Optimize Temperature Side Products->Optimize Temperature Yes Adjust pH for Precipitation Adjust pH for Precipitation Purification Issues->Adjust pH for Precipitation Yes Successful Synthesis Successful Synthesis Purification Issues->Successful Synthesis No Verify Stoichiometry Verify Stoichiometry Check Reaction Time/Temp->Verify Stoichiometry Check Base Activity Check Base Activity Verify Stoichiometry->Check Base Activity Check Base Activity->Low Yield Review Reagent Addition Order Review Reagent Addition Order Optimize Temperature->Review Reagent Addition Order Review Reagent Addition Order->Side Products Optimize Recrystallization Solvent Optimize Recrystallization Solvent Adjust pH for Precipitation->Optimize Recrystallization Solvent Optimize Recrystallization Solvent->Purification Issues

References

Technical Support Center: Purification of 2-Methoxypyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methoxypyrimidine-4,6-diol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: I am observing low recovery after recrystallization. What are the potential causes and how can I improve the yield?

Answer:

Low recovery during recrystallization is a common issue that can stem from several factors:

  • Suboptimal Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures, leading to significant loss in the mother liquor.

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a non-saturated solution upon cooling, preventing efficient crystallization.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize prematurely on the filter paper or funnel.

  • Incomplete Precipitation: The cooling time or temperature may be insufficient for complete crystallization.

Solutions:

  • Solvent Screening: Experiment with different solvent systems. For pyrimidine derivatives, solvents like ethyl acetate, ethanol, methanol, or mixtures with water can be effective.[1][2] A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.

  • Minimize Solvent Usage: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures the solution is saturated.

  • Maintain Temperature During Filtration: If a hot filtration is necessary to remove insoluble impurities, preheat the funnel and receiving flask to prevent premature crystallization.

  • Optimize Cooling Process: Allow the solution to cool slowly to room temperature to form larger, purer crystals, and then place it in an ice bath or refrigerator to maximize precipitation.[3]

Question 2: My purified this compound is discolored (e.g., yellow or brown). How can I remove the colored impurities?

Answer:

Discoloration often indicates the presence of trace impurities, which may be highly colored oxidation or degradation byproducts. The diol functionality in the pyrimidine ring can be susceptible to oxidation.

Solutions:

  • Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution of your compound before filtration. The carbon will adsorb many colored impurities. Use it sparingly, as it can also adsorb some of your product, potentially reducing the yield.

  • Work-up Under Inert Atmosphere: To minimize oxidation, consider performing extractions and solvent removal steps under an inert atmosphere like nitrogen or argon.[3]

  • Use of Reducing Agents: Washing the organic solution of your crude product with a mild reducing agent solution, such as sodium bisulfite, can sometimes help to remove or prevent the formation of colored, oxidized impurities.[3]

Question 3: I am struggling to induce crystallization of this compound. What techniques can I try?

Answer:

Difficulty in crystallization can occur if the compound is very soluble in the chosen solvent or if it tends to form an oil.

Solutions:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Seeding: If you have a small amount of the pure, solid compound, add a tiny crystal to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystallization.[3]

  • Anti-Solvent Addition: If your compound is highly soluble in a particular solvent, you can try adding an "anti-solvent" in which the compound is insoluble. Add the anti-solvent dropwise to the dissolved compound until the solution becomes cloudy, then add a small amount of the original solvent to redissolve the precipitate and allow it to cool slowly.[2][3] For compounds soluble in DMF or DMSO, anti-solvents like water, diethyl ether, or pentane might be effective.[2]

Question 4: My NMR analysis shows persistent impurities with similar polarity to my product after column chromatography. How can I improve the separation?

Answer:

Co-elution of impurities with similar polarity is a frequent challenge in chromatography.

Solutions:

  • Optimize the Mobile Phase: A systematic trial of different solvent systems can improve separation. If you are using a standard system like hexane/ethyl acetate, consider trying dichloromethane/methanol or toluene/acetone to alter the selectivity.[3]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, using a different stationary phase may be necessary. For aromatic compounds like pyrimidines, a biphenyl or C18 stationary phase in reverse-phase chromatography can offer different selectivity based on π-π interactions.[3]

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatographic run, can help to resolve closely eluting compounds.

Frequently Asked Questions (FAQs)

What are the common impurities found in crude this compound?

Common impurities often originate from the starting materials or side reactions during synthesis. These can include unreacted starting materials, byproducts from incomplete reactions, or products from side reactions like hydrolysis of the methoxy group or over-methylation.

What is the typical appearance and solubility of this compound?

This compound is typically a white to off-white crystalline solid.[4] Due to the presence of hydroxyl groups, it is expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols, and may have some solubility in water.[2][4]

How should I store purified this compound?

To prevent degradation, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to minimize oxidation.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Pyrimidine Derivatives

Stationary PhaseEluent System (Gradient)Application Notes
Silica GelDichloromethane / MethanolEffective for separating polar impurities in related pyrimidine compounds.[5]
Silica GelHexane / Ethyl AcetateA common starting point for general purification of organic compounds.[3]
Silica GelToluene / AcetoneCan offer different selectivity compared to hexane/ethyl acetate systems.[3]

Table 2: Suggested Solvents for Recrystallization of Pyrimidine Analogs

Solvent / Solvent SystemCompound TypeObserved YieldReference
Ethyl Acetate2-amino-4,6-dimethoxypyrimidine6.2% - 28.6%[1]
Ethanol/Water2-alkylpyrimidine-4,6-diolNot specified[5]
TolueneBiphenyl compounds (structurally related)Not specified[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate or ethanol). Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions to avoid using an excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 100% dichloromethane). Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, and then adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed product onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of methanol in dichloromethane) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Analysis Purity Analysis (NMR, HPLC) Recrystallization->Analysis Column->Analysis Pure Pure Product Analysis->Pure Meets Purity Criteria Troubleshooting_Tree Start Purification Issue? LowYield Low Yield? Start->LowYield Yes Discoloration Discoloration? Start->Discoloration No Solvent Optimize Solvent System Minimize Solvent Volume LowYield->Solvent Yes Impurity Persistent Impurities? Discoloration->Impurity No Carbon Use Activated Carbon Inert Atmosphere Discoloration->Carbon Yes Chromatography Optimize Mobile Phase Change Stationary Phase Impurity->Chromatography Yes

References

Technical Support Center: Synthesis of 2-Methoxypyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-Methoxypyrimidine-4,6-diol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The standard synthesis involves the cyclocondensation of a dialkyl malonate (typically dimethyl or diethyl malonate) with O-methylisourea. The reaction is conducted in the presence of a strong base, most commonly sodium methoxide in an anhydrous alcohol solvent like methanol.

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields are often traced back to several key factors:

  • Moisture: The presence of water can hydrolyze the dialkyl malonate starting material and the sodium methoxide base. It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Base Quality: Sodium methoxide can degrade upon exposure to air and moisture, forming sodium hydroxide and sodium carbonate, which are less effective bases for this reaction.[1][2] Using old or improperly stored base is a frequent cause of low yields.

  • Incorrect Stoichiometry: The reaction may require specific molar ratios to proceed efficiently. For instance, some related preparations note that two equivalents of the isourea reactant are consumed to form an intermediate salt with the pyrimidine product.

  • Suboptimal Temperature: The reaction may require heating (reflux) to proceed to completion. However, excessive heat can promote side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to find the optimal balance.

Q3: I am observing a significant amount of an uncyclized intermediate in my crude product. How can I promote full cyclization?

A3: Incomplete cyclization is a common issue in pyrimidine synthesis. To drive the reaction to completion, consider the following:

  • Increase Reaction Time/Temperature: Allowing the reaction to run longer or increasing the temperature can provide the necessary energy for the final ring-closing step.

  • Ensure Sufficient Base: A stoichiometric amount of a strong base is required to deprotonate the malonate and drive the cyclization. Ensure your base is active and used in the correct proportion.

  • Choice of Base/Solvent: The combination of base and solvent can influence the reaction rate. Sodium methoxide in methanol is standard, but other alkoxides may be screened.

Q4: Can the methoxy group on the pyrimidine ring be cleaved during the reaction or workup?

A4: Yes, the 2-methoxy group is an ether linkage and can be susceptible to cleavage under acidic conditions, which would result in the formation of 2,4,6-trihydroxypyrimidine (a barbituric acid derivative). During the workup, it is crucial to neutralize the reaction mixture carefully and avoid strongly acidic pH for extended periods.

Troubleshooting Guide: Common Side Reactions

This guide addresses specific side products and experimental issues in a question-and-answer format.

Problem 1: My final product is contaminated with a high-molecular-weight byproduct.

  • Question: What is this byproduct likely to be, and how can I prevent its formation?

  • Answer: This is often the result of a Claisen self-condensation of the dialkyl malonate starting material. Under basic conditions, the enolate of one malonate molecule can attack the carbonyl of another, leading to a β-keto ester dimer.

  • Troubleshooting Steps:

    • Order of Addition: Add the dialkyl malonate slowly to the mixture of the base and O-methylisourea. This ensures that the malonate is more likely to react with the O-methylisourea rather than itself.

    • Molar Ratios: Ensure O-methylisourea is present in a sufficient, or even slightly excessive, molar ratio to the malonate.

    • Temperature Control: Running the initial addition at a lower temperature before heating to reflux can minimize self-condensation.

Problem 2: The reaction is sluggish, and multiple spots are visible on TLC, none of which appears to be the dominant product.

  • Question: Why is my reaction not proceeding cleanly, and what could these multiple spots be?

  • Answer: This scenario often points to the degradation of starting materials or the base. O-methylisourea can be unstable if impure or not handled under anhydrous conditions. Similarly, the base, sodium methoxide, is highly sensitive to moisture.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly opened or properly stored anhydrous methanol and high-purity sodium methoxide. O-methylisourea salts should be dry and stored in a desiccator.

    • Strictly Anhydrous Conditions: Dry all glassware in an oven before use. Use syringe techniques for liquid transfers and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

    • Prepare Fresh Base: If base degradation is suspected, consider using a freshly prepared solution of sodium methoxide, made by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere.[1]

Problem 3: After acidic workup, my product's analytical data (NMR, MS) suggests the loss of a methyl group.

  • Question: My product appears to be 2,4,6-trihydroxypyrimidine instead of the desired this compound. What happened?

  • Answer: The 2-methoxy group has likely been hydrolyzed due to exposure to acid during the workup.

  • Troubleshooting Steps:

    • Careful Neutralization: During the workup, neutralize the basic reaction mixture by slowly adding acid (e.g., HCl or acetic acid) while monitoring the pH, aiming for a final pH of 6-7. Avoid letting the solution become strongly acidic.

    • Temperature Control During Workup: Perform the neutralization in an ice bath to dissipate any heat generated.

    • Minimize Contact Time: Isolate the precipitated product by filtration as soon as the neutralization is complete to minimize its exposure to the aqueous acidic environment.

Quantitative Data Summary

While precise quantitative data for every side reaction is highly dependent on specific lab conditions, the following table summarizes the expected impact of key parameters on the formation of common impurities.

Parameter VariationTarget Product YieldIncomplete CyclizationMalonate Self-CondensationProduct Hydrolysis
Presence of Water (>0.5%) ↓↓
Degraded NaOMe Base ↓↓
Sub-stoichiometric Base ↑↑
Incorrect Reactant Ratio (Malonate > O-methylisourea) ↑↑
Excessive Reaction Temp.
Strongly Acidic Workup (pH < 4) ↑↑

Key: ↑ (Increases), ↑↑ (Strongly Increases), ↓ (Decreases), ↓↓ (Strongly Decreases), ↔ (No significant change)

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on the general principles of pyrimidine synthesis.[3]

  • Reagent Preparation:

    • Under an inert nitrogen atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (2.3 eq) in small pieces to anhydrous methanol (e.g., 10 mL per gram of sodium) in a three-necked flask equipped with a reflux condenser and a dropping funnel. Allow the mixture to stir until all sodium has dissolved. Cool the resulting solution in an ice bath.

    • In a separate flask, dissolve O-methylisourea hydrochloride (1.0 eq) in anhydrous methanol.

  • Reaction Setup:

    • To the cooled sodium methoxide solution, add the O-methylisourea solution dropwise with continuous stirring.

    • Following this, add dimethyl malonate (1.0 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Cyclocondensation:

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C).

    • Monitor the reaction progress using TLC (e.g., using a 10% Methanol in Dichloromethane eluent system). The reaction is typically complete within 3-5 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting solid residue in a minimum amount of cold water.

    • Carefully adjust the pH to ~6 by the dropwise addition of 4M HCl with vigorous stirring while keeping the solution cool in an ice bath.

    • A white solid precipitate of this compound will form.

    • Stir the slurry at 0 °C for 1-2 hours to maximize crystallization.

    • Collect the solid product by suction filtration, wash with a small amount of ice-cold water, followed by a small amount of cold ethanol.

  • Purification:

    • Dry the solid product under vacuum at 40-50 °C. The product is often pure enough for subsequent steps. If further purification is needed, recrystallization from water or an ethanol/water mixture can be performed.

Visualizations

The following diagrams illustrate the primary synthesis pathway and the key side reactions that can occur.

Synthesis_Pathway Reactants Dimethyl Malonate + O-Methylisourea Intermediate Open-Chain Intermediate (Uncyclized Adduct) Reactants->Intermediate Condensation Base Sodium Methoxide (Base) Base->Reactants Product This compound (Target Product) Intermediate->Product Cyclization (-MeOH)

Caption: Primary reaction pathway for the synthesis of this compound.

Side_Reactions cluster_start Starting Materials cluster_side_products Side Products Malonate Dimethyl Malonate Claisen Claisen Self-Condensation Product Malonate->Claisen Self-Reaction (Base) HydrolyzedMalonate Malonic Acid Malonate->HydrolyzedMalonate Hydrolysis Base NaOMe / H2O Base->Malonate HydrolyzedProduct 2,4,6-Trihydroxypyrimidine Product Target Product Product->HydrolyzedProduct Hydrolysis Workup Acidic Workup Workup->Product

Caption: Common side reactions originating from starting materials and product workup.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Moisture Anhydrous Conditions? Start->Check_Moisture Check_Base Base Quality & Stoichiometry? Check_Moisture->Check_Base Yes Sol_Moisture Solution: Use dry solvents/reagents, run under inert gas. Check_Moisture->Sol_Moisture No Check_Temp Reaction Temp & Time Optimal? Check_Base->Check_Temp Yes Sol_Base Solution: Use fresh, high-purity base. Verify stoichiometry. Check_Base->Sol_Base No Check_Workup Workup pH Controlled? Check_Temp->Check_Workup Yes Sol_Temp Solution: Monitor by TLC to optimize reflux time. Check_Temp->Sol_Temp No Sol_Workup Solution: Neutralize carefully to pH 6-7 at low temperature. Check_Workup->Sol_Workup No End Improved Synthesis Check_Workup->End Yes Sol_Moisture->End Sol_Base->End Sol_Temp->End Sol_Workup->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of 2-Methoxypyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methoxypyrimidine-4,6-diol production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically synthesized through the condensation of a malonic ester with O-methylisourea in the presence of a base.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure or wet reactants: Moisture can quench the base and hydrolyze the ester.- Ensure all reactants and solvents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation).- Use freshly opened or properly stored reagents.
2. Ineffective base: The strength and concentration of the base (e.g., sodium methoxide) are critical.- Use a freshly prepared solution of sodium methoxide in methanol.[1]- Ensure the correct molar ratio of base to reactants is used. An excess of base is often required.
3. Incorrect reaction temperature: The reaction may be temperature-sensitive.- Maintain the recommended reaction temperature. For analogous reactions, temperatures can range from room temperature to reflux.[2][3]- Use an ice bath for initial mixing if the reaction is highly exothermic.[3]
4. Insufficient reaction time: The reaction may not have gone to completion.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Extend the reaction time if necessary. Reaction times for similar syntheses can range from 2 to 6 hours.[1]
Formation of Side Products 1. Self-condensation of the malonic ester. - Add the malonic ester slowly to the mixture of the base and O-methylisourea.
2. Hydrolysis of the product or starting materials. - Maintain anhydrous conditions throughout the reaction.
Difficulty in Product Isolation and Purification 1. Product is soluble in the reaction mixture. - After the reaction, the solvent is typically removed under reduced pressure.[1][3]
2. Improper pH for precipitation: The product is precipitated by adjusting the pH.- Carefully adjust the pH of the aqueous solution of the product salt to the isoelectric point to ensure maximum precipitation. For similar compounds, a pH of 6[1] or 1-2[3] is used.
3. Ineffective washing of the final product. - Wash the filtered product with cold water and then a cold organic solvent (e.g., ethanol or methanol) to remove impurities.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis generally involves the condensation of a dialkyl malonate with O-methylisourea in the presence of a strong base like sodium methoxide in an alcoholic solvent. The resulting salt is then neutralized with an acid to precipitate the final product.

Q2: How can I improve the yield of my reaction?

A2: To improve the yield, consider the following:

  • Reactant Quality: Use high-purity, anhydrous reactants and solvents.

  • Base Preparation: Utilize a freshly prepared and standardized solution of sodium methoxide.

  • Reaction Conditions: Optimize the reaction temperature and time. A gradual addition of reactants can also be beneficial.[2]

  • Work-up Procedure: Ensure complete precipitation of the product by careful pH adjustment and minimize product loss during washing.

Q3: What are some common side reactions to be aware of?

A3: Common side reactions include the hydrolysis of the ester starting material or the pyrimidine product, and self-condensation of the dialkyl malonate. Maintaining anhydrous conditions and controlling the rate of addition of reactants can help minimize these side reactions.

Q4: How do I choose the right solvent for the reaction and purification?

A4: Anhydrous methanol or ethanol are typically used as the reaction solvent as they are compatible with sodium methoxide.[1][2] For purification, washing the precipitated product with cold water and a cold alcohol like ethanol or methanol is effective in removing inorganic salts and organic impurities.[1][3]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of analogous 4,6-dihydroxypyrimidines.[1][3]

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to anhydrous methanol at 0 °C. Allow the sodium to react completely to form sodium methoxide.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add O-methylisourea hydrochloride and stir until it dissolves.

  • Addition of Malonate: Slowly add dimethyl malonate to the reaction mixture at a controlled temperature (e.g., keeping it cool with an ice bath initially).

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for a period of 2-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the resulting solid residue in a minimum amount of cold water.

    • Carefully adjust the pH of the solution with an acid (e.g., 10% HCl) to precipitate the product. The optimal pH for precipitation should be determined empirically but is often in the acidic to neutral range.[1][3]

  • Isolation and Purification:

    • Filter the precipitated solid using suction filtration.

    • Wash the solid with cold deionized water, followed by a cold solvent such as ethanol or methanol, to remove residual salts and organic impurities.[1][3]

    • Dry the purified product under vacuum.

Visualizations

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reactants Check Reactant Purity & Dryness start->check_reactants check_base Verify Base Activity start->check_base check_temp Review Reaction Temperature start->check_temp check_time Assess Reaction Time start->check_time solution_reactants Use Anhydrous Reagents check_reactants->solution_reactants If impure/wet solution_base Use Freshly Prepared Base check_base->solution_base If old/inactive solution_temp Optimize Temperature check_temp->solution_temp If incorrect solution_time Extend Reaction Time / Monitor check_time->solution_time If too short

Caption: Troubleshooting workflow for low product yield.

General Experimental Workflow

Experimental_Workflow prep_base 1. Prepare Sodium Methoxide in Anhydrous Methanol add_reagents 2. Add O-Methylisourea HCl and Dimethyl Malonate prep_base->add_reagents reaction 3. Heat to Reflux (2-6 hours) add_reagents->reaction workup 4. Solvent Removal & Redissolve in Water reaction->workup precipitation 5. Acidify to Precipitate Product workup->precipitation isolation 6. Filter and Wash Product precipitation->isolation drying 7. Dry Under Vacuum isolation->drying

References

Technical Support Center: Crystallization of 2-Methoxypyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 2-Methoxypyrimidine-4,6-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing successful crystallization protocols.

PropertyValueSource
Molecular Formula C₅H₆N₂O₃--INVALID-LINK--
Molecular Weight 142.11 g/mol --INVALID-LINK--
Appearance White to off-white crystalline solid--INVALID-LINK--
Melting Point >300 °C--INVALID-LINK--
pKa 4.90 ± 0.10 (Predicted)--INVALID-LINK--
Qualitative Solubility Soluble in water and various organic solvents.--INVALID-LINK--

Estimated Solubility of this compound

While precise experimental data is limited, the following table provides estimated solubility values in common laboratory solvents at various temperatures. These estimations are based on the compound's polar nature, the presence of hydroxyl and methoxy groups, and solubility data for structurally similar pyrimidine derivatives.

SolventPolarity IndexEstimated Solubility at 20°C ( g/100 mL)Estimated Solubility at 60°C ( g/100 mL)
Water10.25 - 1020 - 30
Methanol6.62 - 515 - 25
Ethanol5.21 - 310 - 20
Acetone5.10.5 - 25 - 15
Ethyl Acetate4.40.1 - 0.52 - 8
Dichloromethane3.1< 0.10.5 - 2
Toluene2.4< 0.1< 0.5
Hexane0.1< 0.01< 0.1

Disclaimer: These are estimated values and should be used as a starting point for solvent screening experiments. Actual solubilities may vary.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of this compound?

A1: Given its polar nature with two hydroxyl groups, polar protic solvents are excellent starting points. Water, ethanol, and methanol are recommended for initial screening. Due to its high melting point, it is likely to have good thermal stability, allowing for crystallization from hot solutions.

Q2: How does pH affect the crystallization of this compound?

A2: The pH of the crystallization medium can significantly impact the solubility of this compound. With a predicted pKa of around 4.90, the compound's solubility will increase in basic solutions due to the deprotonation of the hydroxyl groups. Conversely, in acidic solutions, its solubility may be lower. Therefore, controlling the pH is a critical parameter for successful crystallization. For cooling crystallization from neutral solvents like water or alcohols, the inherent pH of the solution is a good starting point. If solubility is too high, a slight acidification might be beneficial, whereas if it is too low, a slight basification could help.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated, cooled too quickly, or when impurities are present. To address this, try the following:

  • Add more solvent: This will decrease the supersaturation level.

  • Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

  • Use a different solvent system: A solvent in which the compound is slightly less soluble may promote crystal formation over oiling.

  • Purify the starting material: Impurities can significantly hinder crystallization. Consider techniques like column chromatography to purify the compound before attempting crystallization again.

Q4: I am getting very fine needles or a powder instead of larger crystals. How can I improve crystal size?

A4: The formation of small crystals is often due to rapid nucleation. To encourage the growth of larger crystals, you need to slow down the crystallization process. Here are some tips:

  • Slow cooling: As mentioned above, a slower cooling rate allows for more ordered crystal growth.

  • Reduce supersaturation: Use a slightly larger volume of solvent.

  • Use a co-solvent system: A mixture of a good solvent and a poor solvent (an anti-solvent) can sometimes promote the growth of larger, more well-defined crystals. The anti-solvent should be added slowly to the solution of the compound in the good solvent.

  • Vapor diffusion: This is a gentle method where the vapor of an anti-solvent slowly diffuses into a solution of the compound, gradually inducing crystallization.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
No crystals form upon cooling. 1. Solution is not sufficiently supersaturated. 2. Compound is too soluble in the chosen solvent, even at low temperatures. 3. Nucleation is inhibited.1. Concentrate the solution by evaporating some of the solvent and allow it to cool again. 2. Try a solvent in which the compound is less soluble, or use a co-solvent system by adding an anti-solvent. 3. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal if available.
Crystallization is too rapid, leading to amorphous solid or poor quality crystals. 1. Solution is too concentrated (highly supersaturated). 2. The temperature gradient is too steep (cooling is too fast).1. Re-dissolve the solid by heating and add a small amount of additional solvent. 2. Allow the solution to cool slowly at room temperature before placing it in a cold bath. Insulate the flask to slow down the cooling process further.
Low crystal yield. 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. Premature filtration before crystallization is complete.1. Concentrate the mother liquor by evaporation to recover more product (second crop). 2. Ensure the solution has been cooled for a sufficient amount of time to maximize crystal formation.
Crystals are colored or appear impure. 1. Presence of colored impurities in the starting material. 2. Co-crystallization of impurities with the product.1. Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities. 2. If impurities persist, further purification of the starting material by column chromatography may be necessary before recrystallization.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Water or Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., water or ethanol) and heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding the hot solvent in small portions until the solid completely dissolves. Add a minimal excess of the hot solvent to ensure the solution is not supersaturated at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Crystallization from a Co-solvent System (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in which it is readily soluble.

  • Addition of Anti-solvent: While the solution is still hot, slowly add the "poor" solvent (an anti-solvent, e.g., water) in which the compound is less soluble, until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the "good" solvent until the turbidity just disappears.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Visualizations

Troubleshooting Crystallization Issues

TroubleshootingCrystallization start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals Negative oiling_out Compound Oils Out outcome->oiling_out Negative poor_yield Poor Crystal Yield outcome->poor_yield Negative good_crystals Good Crystals Formed outcome->good_crystals Positive sol_not_sat Solution not Supersaturated? no_crystals->sol_not_sat sol_too_conc Too Concentrated/ Cooled too Fast? oiling_out->sol_too_conc too_much_solv Too Much Solvent? poor_yield->too_much_solv conc_sol Concentrate Solution sol_not_sat->conc_sol Yes change_solv Change Solvent/ Use Anti-solvent sol_not_sat->change_solv No induce_nuc Induce Nucleation (Scratch/Seed) change_solv->induce_nuc sol_too_conc->change_solv No add_solvent Add More Solvent/ Cool Slowly sol_too_conc->add_solvent Yes conc_mother_liquor Concentrate Mother Liquor too_much_solv->conc_mother_liquor Yes

A decision tree for troubleshooting common crystallization problems.

General Crystallization Workflow

CrystallizationWorkflow start Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry ImpurityRemoval start Crude Product (with impurities) aq_wash Aqueous Wash (removes polar impurities like salts and acids) start->aq_wash org_wash Organic Wash (e.g., Hexane) (removes non-polar impurities) aq_wash->org_wash chromatography Column Chromatography (for closely related impurities) org_wash->chromatography If impurities persist crystallization Crystallization org_wash->crystallization If relatively pure chromatography->crystallization pure_product Pure Crystalline Product crystallization->pure_product

Technical Support Center: Overcoming Poor Solubility of 2-Methoxypyrimidine-4,6-diol in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of 2-Methoxypyrimidine-4,6-diol in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a pyrimidine derivative.[1] Compounds of this class, particularly those with a crystalline structure, can exhibit low aqueous solubility, posing a significant challenge in biological assays.[1] Poor solubility can lead to precipitation of the compound in aqueous assay buffers, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the initial steps to take when encountering solubility issues with this compound?

The first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its ability to dissolve a wide range of organic compounds.[2] When preparing working solutions, it is crucial to perform serial dilutions and to ensure that the final concentration of the organic solvent in the assay is kept to a minimum (ideally below 0.5%) to avoid solvent-induced cellular toxicity.

Q3: How does pH affect the solubility of this compound?

Q4: Can co-solvents be used to improve the solubility of this compound in aqueous buffers?

Yes, using co-solvents can be an effective strategy. Besides DMSO, other co-solvents such as ethanol, polyethylene glycol (PEG), or propylene glycol can be tested. It is important to determine the optimal concentration of the co-solvent that improves compound solubility without adversely affecting the biological assay.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound and provides step-by-step solutions.

Problem 1: Precipitation of the compound upon dilution in aqueous buffer.
Possible Cause Troubleshooting Steps
Low intrinsic aqueous solubility 1. Optimize Stock Solution: Prepare a higher concentration stock solution in 100% DMSO. 2. Stepwise Dilution: Perform serial dilutions of the stock solution in the aqueous buffer, vortexing between each step to ensure thorough mixing. 3. Use of Co-solvents: Introduce a co-solvent like ethanol or PEG 400 into the aqueous buffer before adding the compound. Start with low percentages (e.g., 1-5%) and incrementally increase if necessary.
pH of the buffer is not optimal for solubility 1. Determine pKa: If possible, determine the pKa of this compound. 2. pH Adjustment: Test the solubility of the compound in a range of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0) to identify the optimal pH for solubility.
Compound has high crystal lattice energy 1. Sonication: Briefly sonicate the final working solution to help break down crystal structures and improve dissolution. 2. Heating: Gently warm the solution to increase solubility. Ensure the temperature is compatible with the stability of the compound and other assay components.
Problem 2: Inconsistent or non-reproducible assay results.
Possible Cause Troubleshooting Steps
Incomplete dissolution of the compound 1. Visual Inspection: Before starting the assay, visually inspect the working solutions for any signs of precipitation or cloudiness. 2. Solubility Assessment: Perform a kinetic solubility assay to determine the approximate solubility limit in your assay buffer.[3]
Adsorption of the compound to plasticware 1. Use of Low-Binding Plates: Utilize low-protein-binding microplates and pipette tips. 2. Inclusion of a Carrier Protein: Add a small amount of a carrier protein like bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding.
Degradation of the compound in solution 1. Fresh Preparations: Prepare fresh working solutions for each experiment. 2. Stability Check: Assess the stability of the compound in the assay buffer over the time course of the experiment using an analytical method like HPLC.

Quantitative Data Summary

While specific experimental solubility data for this compound is limited in publicly available literature, the following table provides predicted solubility values and key physicochemical properties to guide your experimental design.

Parameter Value Source
Molecular Weight 142.11 g/mol [1]
Predicted LogP -0.5 to 0.5Predicted
Predicted pKa ~7.5 (weakly acidic)Predicted
Predicted Aqueous Solubility (pH 7.4) 1 - 10 mg/mLPredicted
Solubility in DMSO > 10 mg/mLGeneral knowledge[2]
Solubility in Ethanol 1 - 5 mg/mLPredicted

Note: Predicted values are estimations and should be experimentally verified.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 1.42 mg of this compound.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the compound.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Protocol 2: General Procedure for Preparing Working Solutions
  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilutions: Prepare intermediate dilutions of the stock solution in 100% DMSO if a wide range of concentrations is needed for a dose-response curve.

  • Final Dilution: Add the required volume of the DMSO stock or intermediate dilution to the pre-warmed aqueous assay buffer. The final DMSO concentration should not exceed 0.5%. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of assay buffer.

  • Mixing: Immediately and thoroughly mix the working solution by vortexing.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation before use.

Visualizations

Experimental Workflow for Overcoming Solubility Issues

G cluster_0 Initial Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting start Start with solid this compound stock Prepare 10 mM stock in 100% DMSO start->stock dilute Dilute stock in aqueous buffer (DMSO < 0.5%) stock->dilute check Visually inspect for precipitation dilute->check precipitate Precipitation Observed check->precipitate Yes no_precipitate No Precipitation check->no_precipitate No optimize Optimize Conditions: - Adjust pH - Add co-solvent - Use sonication/warming precipitate->optimize proceed Proceed with Assay no_precipitate->proceed optimize->dilute

Caption: Workflow for preparing and troubleshooting solutions of this compound.

Potential Signaling Pathway for 2-Alkylpyrimidine-4,6-diol Derivatives

Research has indicated that derivatives of 2-alkylpyrimidine-4,6-diol can act as agonists for the G-protein coupled receptor 84 (GPR84).[3][4] GPR84 is primarily coupled to the Gαi/o protein, and its activation can lead to the modulation of downstream signaling pathways involved in inflammatory responses.[5][6]

G cluster_downstream Downstream Signaling Cascades compound 2-Alkylpyrimidine-4,6-diol Derivative receptor GPR84 compound->receptor Agonist Binding g_protein Gαi/o Protein receptor->g_protein Activation akt AKT Pathway g_protein->akt Initiates erk ERK/MAPK Pathway g_protein->erk Initiates nfkB NF-κB Pathway g_protein->nfkB Initiates ca_mobilization Intracellular Ca2+ Mobilization g_protein->ca_mobilization Influences cellular_response Modulation of Inflammatory Response akt->cellular_response erk->cellular_response nfkB->cellular_response ca_mobilization->cellular_response

Caption: Potential GPR84 signaling pathway activated by 2-alkylpyrimidine-4,6-diol derivatives.

References

identifying and minimizing impurities in 2-Methoxypyrimidine-4,6-diol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of 2-Methoxypyrimidine-4,6-diol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and industrially viable route for the synthesis of this compound is the condensation reaction between an O-methylisourea salt (such as the hydrochloride or sulfate) and a dialkyl malonate (typically dimethyl malonate)[1]. This reaction is generally carried out in the presence of a base, such as sodium methoxide, in an alcoholic solvent like methanol.

Q2: What are the potential sources of impurities in this synthesis?

A2: Impurities can arise from several sources, including:

  • Starting materials: Residual starting materials such as O-methylisourea and dimethyl malonate.

  • Side reactions: Competing reactions that occur during the synthesis process.

  • Reagents: Impurities present in the reagents used, such as the base or solvent.

  • Product degradation: Decomposition of the final product under the reaction or work-up conditions.

Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in the synthesis of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable techniques.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Reaction - Extend the reaction time and monitor the progress using HPLC or TLC. - Ensure the reaction temperature is optimal. While higher temperatures can increase the reaction rate, they may also lead to the formation of degradation products. - Confirm the correct stoichiometry of the reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Suboptimal Base Concentration - The concentration of the base (e.g., sodium methoxide) is critical. Insufficient base will result in an incomplete reaction, while a large excess can promote side reactions. Titrate the base solution before use to confirm its concentration.
Poor Quality of Starting Materials - Use high-purity O-methylisourea and dimethyl malonate. Impurities in the starting materials can inhibit the reaction or lead to the formation of side products.
Inefficient Work-up and Isolation - Optimize the pH adjustment during the work-up to ensure complete precipitation of the product. - Minimize product loss during filtration and washing steps.

Issue 2: Presence of Significant Impurities in the Final Product

Potential ImpurityIdentification MethodMinimization Strategy
Unreacted O-Methylisourea HPLC, LC-MS- Ensure complete reaction by optimizing reaction time and temperature. - Use a slight excess of dimethyl malonate.
Unreacted Dimethyl Malonate GC-MS, HPLC- Use a slight excess of O-methylisourea. - Optimize purification methods such as recrystallization or column chromatography.
4,6-Dihydroxypyrimidine HPLC, LC-MS, NMR- This can arise from the demethylation of the desired product. Avoid harsh acidic or basic conditions during work-up and purification.
2,4,6-Trihydroxypyrimidine (Barbituric Acid) HPLC, LC-MS, NMR- Can be formed from side reactions of malonates. Ensure the purity of the starting dimethyl malonate.
Methylated Byproducts LC-MS, NMR- Over-methylation can occur. Control the stoichiometry of the methylating agent if applicable in alternative synthetic routes.

Quantitative Data on Impurity Profile

The following table provides illustrative data on how reaction conditions can influence the impurity profile of a typical this compound synthesis. (Note: These values are examples and may vary based on specific experimental setup).

ParameterCondition ACondition BCondition C
Temperature 60°C80°C80°C
Reaction Time 4 hours4 hours8 hours
Base (Sodium Methoxide) 2.2 eq2.2 eq2.5 eq
This compound (%) 95.292.590.1
Unreacted O-Methylisourea (%) 2.10.80.5
Unreacted Dimethyl Malonate (%) 1.51.20.8
4,6-Dihydroxypyrimidine (%) 0.52.53.2
Other Impurities (%) 0.73.05.4

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol, add O-methylisourea hydrochloride (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethyl malonate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by HPLC.

  • After completion (typically 4-6 hours), cool the mixture to room temperature.

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash with cold methanol, and dry under vacuum to obtain this compound.

Protocol 2: HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product O-Methylisourea O-Methylisourea Condensation Condensation O-Methylisourea->Condensation Dimethyl Malonate Dimethyl Malonate Dimethyl Malonate->Condensation Sodium Methoxide Sodium Methoxide Sodium Methoxide->Condensation Acidification Acidification Condensation->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Workflow for the synthesis of this compound.

Impurity_Identification_Workflow Crude Product Crude Product HPLC_Analysis HPLC Analysis Crude Product->HPLC_Analysis Purity_Check Purity > 99%? HPLC_Analysis->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Yes Impurity_Isolation Impurity Isolation (Prep-HPLC) Purity_Check->Impurity_Isolation No Structure_Elucidation Structure Elucidation Impurity_Isolation->Structure_Elucidation LCMS LC-MS Structure_Elucidation->LCMS NMR NMR Structure_Elucidation->NMR GCMS GC-MS Structure_Elucidation->GCMS Identify_Impurity Identify Impurity & Optimize Synthesis LCMS->Identify_Impurity NMR->Identify_Impurity GCMS->Identify_Impurity

Caption: Workflow for impurity identification and characterization.

References

reaction monitoring techniques for 2-Methoxypyrimidine-4,6-diol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-Methoxypyrimidine-4,6-diol. This guide addresses common challenges encountered during reaction monitoring and offers solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for monitoring the progress of the this compound synthesis?

A1: The choice of analytical technique depends on factors such as the starting materials, product nature, reaction solvent, and available equipment. The most common and effective techniques include:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative method ideal for initial screening. It is particularly useful for observing the disappearance of starting materials and the appearance of the product, especially when there is a significant polarity difference between them.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction's progress, enabling the determination of conversion rates and purity.[1][2] HPLC is highly reproducible and can be coupled with various detectors like UV or Mass Spectrometry (MS) for enhanced specificity.[1][2][3]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives of pyrimidine. It offers excellent separation and quantification capabilities.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the simultaneous analysis of multiple components in the reaction mixture, providing both separation and mass information for identification and quantification.[4]

Q2: How can I confirm the identity and purity of the synthesized this compound?

A2: A combination of spectroscopic and chromatographic techniques is recommended for unambiguous identification and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure of the compound, confirming the presence of the methoxy group, the pyrimidine ring protons, and the hydroxyl groups.

  • Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound, which should match the theoretical mass of this compound (142.11 g/mol ).[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to identify the functional groups present in the molecule, such as O-H (hydroxyl), C=N, and C=C bonds of the pyrimidine ring, and C-O (methoxy) stretches.

  • HPLC Analysis: Can be used to assess the purity of the final product by detecting and quantifying any impurities. A pure sample should ideally show a single major peak.

Q3: What are some common challenges in monitoring pyrimidine synthesis reactions?

A3: Researchers may encounter several challenges, including:

  • Co-elution of reactants and products: In TLC or HPLC, starting materials and products with similar polarities might not separate well, making it difficult to monitor the reaction progress.

  • Formation of side products: Unexpected spots on a TLC plate or extra peaks in an HPLC chromatogram can indicate the formation of byproducts, complicating the analysis.

  • Low UV activity: If the starting materials or the product have poor UV absorbance, detection by UV-based HPLC can be challenging.

  • Sample preparation issues: Incomplete dissolution of the reaction mixture or the presence of particulate matter can affect the quality of the analytical results.[1]

Troubleshooting Guide

Q4: My TLC plate shows streaking and indistinct spots. What could be the cause and how can I fix it?

A4: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: Applying too much sample to the TLC plate can lead to broad, streaky spots. Try applying a smaller amount of the sample.

  • Inappropriate Solvent System: The chosen mobile phase may be too polar or not polar enough, causing the compounds to either move with the solvent front or remain at the baseline. Experiment with different solvent systems of varying polarities.

  • Sample Acidity or Basicity: Acidic or basic compounds can interact with the silica gel on the TLC plate, causing streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent can often resolve this issue.

  • Insoluble Material: If the sample is not fully dissolved, it can streak up the plate. Ensure your sample is completely dissolved in the spotting solvent before application.

Q5: In my HPLC analysis, I am seeing multiple peaks, but I expect only the starting material and the product. What should I do?

A5: The presence of unexpected peaks in your HPLC chromatogram could indicate several possibilities:

  • Side Reactions: The reaction conditions may be promoting the formation of byproducts. Consider adjusting the reaction temperature, time, or stoichiometry of reactants.

  • Degradation: The product or starting material might be degrading under the reaction or analysis conditions. Check the stability of your compounds.

  • Impurities in Starting Materials: The starting materials themselves may contain impurities that are being detected. Analyze the starting materials by HPLC separately to confirm their purity.

  • Injection of Air or Solvent Impurities: Ensure that your sample is properly prepared and filtered, and that the HPLC system and solvents are clean.

Q6: The conversion rate of my reaction seems to be stalled, according to HPLC analysis. What steps can I take to drive the reaction to completion?

A6: If the reaction is not proceeding to completion, consider the following troubleshooting steps:

  • Check Reagent Purity and Activity: Ensure that all reagents, especially catalysts or bases, are fresh and active. Moisture can often deactivate reagents.

  • Increase Reaction Temperature: Gently increasing the reaction temperature can sometimes provide the necessary activation energy to push the reaction forward. However, be cautious as this may also promote side reactions.

  • Increase Reaction Time: Some reactions are inherently slow and may require a longer time to reach completion. Continue monitoring the reaction at extended time points.

  • Add More Reagent/Catalyst: If one of the reactants is being consumed or the catalyst is losing its activity, a fresh addition might be necessary.

  • Check for Equilibrium: The reaction may have reached a state of equilibrium. In this case, you might need to remove a byproduct to shift the equilibrium towards the product side.

Quantitative Data Summary

While specific quantitative data for every possible reaction condition is not available, the following table provides an example of how to structure and present your own experimental data for optimizing the synthesis of this compound.

EntryTemperature (°C)Reaction Time (h)Molar Ratio (Starting Material A:B)SolventConversion (%)Yield (%)
16041:1.2Methanol7565
28041:1.2Methanol9285
38081:1.2Methanol9890
48041:1.5Methanol9588
58041:1.2Ethanol8880

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[1]

  • Sample Application: Dissolve a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane). Using a capillary tube, spot a small amount of the dissolved sample onto the starting line. Also, spot the starting materials as references.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the starting line.[1] Cover the chamber and allow the solvent to ascend the plate.[1]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil.[1] Allow the plate to dry. Visualize the spots under a UV lamp (typically at 254 nm for pyrimidines) or by using a staining agent like potassium permanganate.[1]

  • Interpretation: Compare the spots of the reaction mixture with the reference spots of the starting materials. The disappearance of the starting material spots and the appearance of a new spot (the product) indicate the progress of the reaction. The retention factor (Rf) value for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Dilute it with a suitable solvent (e.g., mobile phase or acetonitrile) to an appropriate concentration. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]

  • HPLC System Setup:

    • Column: A reverse-phase column (e.g., C18) is commonly used for pyrimidine analysis.

    • Mobile Phase: A mixture of a buffered aqueous solution (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The composition can be run in isocratic or gradient mode.

    • Flow Rate: Typically set around 1 mL/min.[1]

    • Detector: A UV detector set at a wavelength where the pyrimidine ring absorbs, commonly around 254 nm.[1]

  • Analysis: Inject the prepared sample onto the HPLC system.[1]

  • Data Interpretation: Analyze the resulting chromatogram. Identify the peaks corresponding to the starting material and the product by comparing their retention times with those of authentic standards.[1] The peak area can be used to quantify the conversion of the starting material and the formation of the product over time.[1]

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Synthesis Reaction cluster_sampling Sampling cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome Reaction This compound Synthesis Sampling Take Aliquot from Reaction Reaction->Sampling TLC TLC Analysis Sampling->TLC Qualitative HPLC HPLC Analysis Sampling->HPLC Quantitative LCMS LC-MS Analysis Sampling->LCMS Confirmatory Decision Reaction Complete? TLC->Decision HPLC->Decision LCMS->Decision Workup Proceed to Workup and Purification Decision->Workup Yes Continue Continue Monitoring Decision->Continue No Continue->Sampling

Caption: Workflow for monitoring the synthesis of this compound.

Troubleshooting_Flowchart Start Reaction Monitoring Issue Problem Identify the Problem Start->Problem TLC_Issue TLC: Streaking Spots? Problem->TLC_Issue TLC HPLC_Issue HPLC: Unexpected Peaks? Problem->HPLC_Issue HPLC Conversion_Issue HPLC: Stalled Conversion? Problem->Conversion_Issue HPLC Sol_TLC Adjust Solvent System Check Sample Concentration TLC_Issue->Sol_TLC Sol_HPLC Check Reagent Purity Analyze Side Reactions HPLC_Issue->Sol_HPLC Sol_Conversion Increase Temperature/Time Check Reagent Activity Conversion_Issue->Sol_Conversion

Caption: A logical troubleshooting guide for common reaction monitoring issues.

References

safe handling and storage procedures for 2-Methoxypyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 2-Methoxypyrimidine-4,6-diol (CAS: 1758-98-1).

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₅H₆N₂O₃[1]
Molecular Weight 142.11 g/mol [1]
Appearance White to off-white crystalline solid[1]
Purity ≥ 95%
Recommended Storage Temperature Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year[2]
Occupational Exposure Limits No data available[2]
Solubility Soluble in water and various organic solvents[1]
InChI InChI=1/C5H6N2O3/c1-10-5-6-3(8)2-4(9)7-5/h2H,1H3,(H2,6,7,8,9)[1]
SMILES COc1nc(cc(n1)O)O[1]

Experimental Protocols

General Protocol for Handling Solid this compound:

  • Preparation: Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and understood. The work area, typically a chemical fume hood, should be clean and uncluttered.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[2][3] For weighing or operations that may generate dust, a NIOSH-approved respirator is recommended.[3]

  • Weighing: To minimize dust generation, weigh the compound in a fume hood on a tared weigh boat.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly and stir to dissolve.

  • Spill Cleanup: In case of a spill, decontaminate the area using an appropriate method. For small spills, absorb with an inert material and place in a sealed container for disposal.

  • Waste Disposal: Dispose of waste materials according to institutional and local regulations.

  • Post-Handling: After handling, wash hands thoroughly. Clean the work area and any equipment used.

Visual Guides

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_post Post-Handling ReviewSDS Review SDS PrepWorkspace Prepare Workspace (Fume Hood) ReviewSDS->PrepWorkspace Proceed once understood WearGoggles Wear Safety Goggles PrepWorkspace->WearGoggles WearGloves Wear Chemical-Resistant Gloves WearGoggles->WearGloves WearLabCoat Wear Lab Coat WearGloves->WearLabCoat Weigh Weigh Compound WearLabCoat->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Clean Clean Workspace & Equipment Dissolve->Clean Wash Wash Hands Thoroughly Clean->Wash Dispose Dispose of Waste Wash->Dispose

Caption: Workflow for the safe handling of this compound.

StorageProcedures Storage Procedures for this compound Receive Receive Compound StorePowder Store Powder at -20°C Receive->StorePowder PrepareSolution Prepare Solution StorePowder->PrepareSolution CheckIncompatibility Check for Incompatible Materials StorePowder->CheckIncompatibility StoreSolution Store Solution at -80°C PrepareSolution->StoreSolution StoreSolution->CheckIncompatibility

Caption: Recommended storage procedures for this compound.

Troubleshooting and FAQs

Q1: What are the primary hazards associated with this compound?

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: It is recommended to wear a standard laboratory coat, chemical-resistant gloves, and safety goggles with side shields.[2][3] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[3]

Q3: How should I store this compound?

A3: For long-term storage, the powdered form should be kept at -20°C.[2] If the compound is dissolved in a solvent, it is recommended to store the solution at -80°C.[2] Always store in a tightly sealed container in a dry and well-ventilated area.

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately wash the affected area with plenty of soap and water and remove any contaminated clothing.[2] For eye contact, rinse cautiously with water for several minutes.[2] If irritation persists in either case, seek medical attention.

Q5: What are the known incompatibilities for this compound?

A5: Specific incompatibility data for this compound is limited. However, based on information for similar compounds, it is prudent to avoid strong oxidizing agents.[3][4]

Q6: How should I dispose of waste containing this compound?

A6: All waste containing this compound should be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance.

References

Validation & Comparative

A Comparative Analysis of 2-Methoxypyrimidine-4,6-diol and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities. Among these, 2-Methoxypyrimidine-4,6-diol and its analogs have garnered significant interest as potential candidates for drug development, particularly in oncology. This guide provides a comparative analysis of these compounds, focusing on their anticancer properties and their role as enzyme inhibitors. While direct comparative data for this compound is limited, this report extrapolates from the broader class of 2-substituted and 4,6-disubstituted pyrimidine derivatives to provide a valuable overview of their structure-activity relationships and therapeutic potential.

Comparative Biological Activity

The therapeutic efficacy of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. Variations at the 2-, 4-, 5-, and 6-positions can modulate the compound's biological activity, selectivity, and pharmacokinetic properties.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of pyrimidine derivatives against a range of cancer cell lines. The cytotoxic effects are often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyrimidine analogs, illustrating the impact of different substitution patterns.

Compound/Analog ClassCancer Cell Line(s)IC50 (µM)Reference(s)
2-amino-4,6-diarylpyrimidine derivativesVariousVaries with substitution (e.g., 15-21)[1]
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybridsHT-1080, MCF-7, A54913.89 - 19.43[1]
7-chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneIGROV1< 10 (at 10 µM, growth % -5.14)
4,6-diaryl pyrimidine derivativesVariousVaries with substitution (e.g., 1.1-4.4 nM for some)
Pyrido[2,3-d]pyrimidine derivativesA54950[4]
Enzyme Inhibition

A primary mechanism through which pyrimidine analogs exert their anticancer effects is the inhibition of protein kinases. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer, has emerged as a key target for these compounds. Inhibition of PI3K isoforms can disrupt downstream signaling, leading to decreased cell proliferation and increased apoptosis.

Compound/Analog ClassTarget Enzyme(s)IC50 (nM)Reference(s)
Furo[2,3-d]pyrimidine derivativesPI3Kα, PI3Kβ, AKT175, 71, 411
4,6-diaryl pyrimidine derivativesVEGFR-21.15 - 2.95
N-(pyridin-3-yl) pyrimidin-4-amine derivativesCDK2/cyclin A264.42[1]

Signaling Pathway and Experimental Workflow

The development of pyrimidine-based therapeutic agents involves a systematic process of design, synthesis, and biological evaluation. A crucial aspect of this process is understanding the molecular pathways targeted by these compounds and employing robust experimental workflows to assess their efficacy.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Pyrimidine derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Pyrimidine Pyrimidine Derivative Pyrimidine->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of pyrimidine derivatives.

General Experimental Workflow for Anticancer Activity Screening

The evaluation of novel pyrimidine analogs for their anticancer potential typically follows a standardized workflow, beginning with synthesis and culminating in in-depth mechanistic studies.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Evaluation cluster_mechanistic Mechanism of Action Synthesis Synthesis of Pyrimidine Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Enzyme Enzyme Inhibition Assay (e.g., PI3K) Cytotoxicity->Enzyme CellCycle Cell Cycle Analysis Enzyme->CellCycle Apoptosis Apoptosis Assays CellCycle->Apoptosis WesternBlot Western Blotting (Signaling Pathway) Apoptosis->WesternBlot

Caption: A generalized experimental workflow for the evaluation of pyrimidine analogs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative analysis of chemical compounds. The following sections provide methodologies for key assays used in the evaluation of pyrimidine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Objective: To determine the cytotoxic effects of pyrimidine analogs on cancer cell lines.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The pyrimidine analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

PI3K Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific PI3K isoform.

Objective: To quantify the inhibitory potency of pyrimidine analogs against PI3K enzymes.

Procedure:

  • Reagent Preparation: Prepare the assay buffer, PI3K enzyme solution, substrate (e.g., PIP2), and ATP solution.

  • Compound Dilution: Prepare serial dilutions of the pyrimidine analogs in DMSO and then further dilute in the assay buffer.

  • Assay Reaction: In a 384-well plate, add the diluted compound or DMSO (as a vehicle control). Then, add the PI3K enzyme solution to each well. Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and detect the amount of product (e.g., PIP3) formed. This can be done using various methods, such as a competitive ELISA or a fluorescence-based assay.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel anticancer therapies. Their biological activity is highly dependent on the substitution pattern of the pyrimidine core, which influences their ability to inhibit key cellular targets such as PI3K. The systematic evaluation of these compounds through robust experimental workflows, including cytotoxicity and enzyme inhibition assays, is crucial for identifying lead candidates with potent and selective anticancer properties. Further research into the structure-activity relationships of this compound class will undoubtedly pave the way for the development of next-generation targeted cancer therapeutics.

References

Validating the Structure of 2-Methoxypyrimidine-4,6-diol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of novel compounds is a critical foundation in the discovery and development of new therapeutics. For derivatives of 2-methoxypyrimidine-4,6-diol, a class of molecules with significant potential in medicinal chemistry, rigorous structural elucidation is essential. This guide provides an objective comparison of key analytical techniques for validating the chemical structure of these derivatives, supported by experimental data from closely related analogs and detailed experimental protocols.

Data Presentation: A Comparative Spectroscopic and Crystallographic Analysis

The definitive confirmation of a chemical structure is best achieved through the combined use of multiple analytical methods. Each technique offers unique and complementary insights into the molecular architecture. Below is a comparative summary of expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for derivatives structurally analogous to this compound.

Table 1: Comparative Spectroscopic Data for 2-Substituted Pyrimidine-4,6-diol Derivatives

Analytical TechniqueParameterThis compound (Predicted)2-Amino-5-methylpyrimidine-4,6-diol (Reported)[1]2-Amino-5-ethylpyrimidine-4,6-diol (Reported)[1]
¹H NMR Chemical Shift (δ)~3.9 ppm (s, 3H, -OCH₃), ~5.5 ppm (s, 1H, H-5), ~11.0 ppm (br s, 2H, -OH)1.57 ppm (s, 3H, -CH₃), 6.88 ppm (br s, 2H, -NH₂), 10.70 ppm (br s, 2H, -OH)0.88 ppm (t, 3H, -CH₃), 2.14 ppm (q, 2H, -CH₂-), 6.30 ppm (br s, 2H, -NH₂), 10.30 ppm (br s, 2H, -OH)
¹³C NMR Chemical Shift (δ)~55 ppm (-OCH₃), ~85 ppm (C-5), ~155 ppm (C-2), ~165 ppm (C-4, C-6)8.11 ppm (-CH₃), 84.06 ppm (C-5), 152.53 ppm (C-2), 164.97 ppm (C-4, C-6)13.89 ppm (-CH₃), 15.62 ppm (-CH₂-), 91.88 ppm (C-5), 152.54 ppm (C-2), 164.47 ppm (C-4, C-6)
Mass Spec. [M+H]⁺ (m/z)143.04142.06156.08

Table 2: X-ray Crystallography Data for a Related Pyrimidine Derivative

Parameter2-Amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate[2][3]
Crystal System Monoclinic
Space Group P2₁/n
Key Interactions N-H···O hydrogen bonds, π–π stacking
Molecular Geometry The pyrimidine ring is nearly planar.

Experimental Protocols

Reproducible and accurate data are contingent on meticulous experimental execution. The following are detailed protocols for the principal analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule, providing information on the chemical environment, connectivity, and number of different types of atoms.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • "Shim" the magnetic field to achieve optimal homogeneity.

    • Set appropriate spectral parameters, including spectral width, acquisition time, and number of scans. For ¹³C NMR, a higher number of scans and a longer relaxation delay may be necessary.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the spectrum using the TMS peak at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information through fragmentation analysis.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the pyrimidine derivative (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this class of molecules.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

    • For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental formula.

  • Tandem Mass Spectrometry (MS/MS):

    • Isolate the molecular ion of interest.

    • Induce fragmentation through collision-induced dissociation (CID).

    • Analyze the resulting fragment ions to deduce structural features of the molecule.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Protocol:

  • Crystal Growth: Grow single crystals of the purified pyrimidine derivative of suitable size and quality. This can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in an X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.

    • The diffracted X-rays are detected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal.

    • The positions of the atoms in the crystal lattice are determined by solving the phase problem.

    • The structural model is refined to best fit the experimental diffraction data.

Visualizing Workflows and Pathways

Diagrams are essential for representing complex relationships and processes in a clear and concise manner.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Structure Validation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms xray X-ray Crystallography purification->xray elucidation Final Structure Elucidation nmr->elucidation ms->elucidation xray->elucidation

General workflow for the structural validation of a synthesized compound.

Many pyrimidine derivatives have been investigated for their potential as anticancer agents, with some acting as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[4][5][6] This pathway is crucial for cell proliferation, survival, and growth.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->PI3K inhibits

Inhibition of the PI3K signaling pathway by a pyrimidine derivative.

References

structure-activity relationship (SAR) studies of 2-Methoxypyrimidine-4,6-diol analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Structure-Activity Relationships of Pyrimidine Analogs

To illustrate the requested format and content, this guide provides a detailed comparison of a closely related and extensively studied class of compounds: Pyrimidine Analogs as Selective Cyclooxygenase-2 (COX-2) Inhibitors.

Comparison Guide: Pyrimidine Analogs as Selective COX-2 Inhibitors

This guide provides an objective comparison of various pyrimidine-based analogs investigated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. The inhibition of COX-2 is a key mechanism for anti-inflammatory drugs, as the enzyme is responsible for synthesizing prostaglandins that mediate pain and inflammation.[1][2] Selectivity for COX-2 over the related COX-1 isoform is a critical goal in drug development to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected pyrimidine derivatives against COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC₅₀) is a measure of a compound's potency, where a lower value indicates greater potency. The Selectivity Index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), with higher values indicating greater selectivity for COX-2.

Compound IDStructure / Key FeaturesIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (SI)Reference
L1 Pyrimidine Derivative>1001.1 ± 0.1>90.9[3]
L2 Pyrimidine Derivative>1001.2 ± 0.1>83.3[3]
3b 2,5,6-trisubstituted cyanopyrimidineNot Reported0.20 ± 0.01Not Reported[4]
5b 2,5,6-trisubstituted cyanopyrimidineNot Reported0.18 ± 0.01Not Reported[4]
5d 2,5,6-trisubstituted cyanopyrimidineNot Reported0.16 ± 0.01Not Reported[4]
4a Novel Pyrimidine Derivative5.050.657.77[5]
Celecoxib Standard COX-2 Inhibitor6.340.5611.32[5]
Meloxicam Standard COX-2 Inhibitor2.5 ± 0.21.3 ± 0.11.92[3]
Piroxicam Non-selective COX Inhibitor1.5 ± 0.11.4 ± 0.11.07[3]

Structure-Activity Relationship (SAR) Summary: Analysis of various pyrimidine series reveals key structural features influencing COX-2 inhibition:

  • Diaryl Scaffolds: Many potent COX-2 inhibitors feature two aryl rings attached to the pyrimidine core. One of these rings often bears a sulfonyl (SO₂) or sulfonamide (SO₂NH₂) group, which is known to interact with a specific side pocket in the COX-2 active site, contributing to selectivity.[2]

  • Substituents on the Pyrimidine Core: The nature and position of substituents on the pyrimidine ring significantly modulate activity and selectivity. For instance, compounds 3b, 5b, and 5d, which are among the most potent, are 2,5,6-trisubstituted cyanopyrimidines.[4]

  • Selectivity: Compounds L1 and L2 demonstrated high selectivity towards COX-2, a desirable trait for reducing side effects.[3][6] The data shows that pyrimidine derivatives can be engineered to achieve selectivity comparable to or greater than established drugs like Celecoxib.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the IC₅₀ values of test compounds against COX-1 and COX-2.[7][8]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 or COX-2 enzyme in the appropriate buffer and store on ice.

    • Prepare working solutions of a COX probe (e.g., a fluorometric probe that detects prostaglandin G2), a COX cofactor (e.g., hematin), and the substrate (arachidonic acid).

    • Dissolve test compounds (inhibitors) in a suitable solvent like DMSO to create stock solutions, then dilute to desired concentrations with the assay buffer.

  • Assay Procedure:

    • The assay is performed in a 96-well opaque plate suitable for fluorescence measurements.

    • To each well, add the reaction buffer, COX cofactor solution, and the COX probe solution.

    • Add a specific volume of the diluted test inhibitor solution to the sample wells. For control wells, add only the assay buffer (for 100% enzyme activity) or a known standard inhibitor like Celecoxib (for inhibitor control).

    • Add the diluted COX-1 or COX-2 enzyme solution to all wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitors to bind to the enzyme.[9]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously, using a multi-channel pipette.

    • Immediately measure the fluorescence kinetically using a plate reader (e.g., Ex/Em = 535/587 nm) at 25-37°C for 5-10 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

Mandatory Visualization

The diagram below illustrates the central role of the COX-2 enzyme in the inflammatory pathway, which is the target for the pyrimidine analogs discussed.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_prostanoids Prostanoids PL Membrane Phospholipids AA Arachidonic Acid PL->AA  PLA2 COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 PGE2 PGH2->PGE2 PGI2 PGI2 PGH2->PGI2 TXA2 TXA2 PGH2->TXA2 Inflammation Inflammation Pain Fever PGE2->Inflammation PGI2->Inflammation Inhibitors Pyrimidine-based COX-2 Inhibitors Inhibitors->COX2

References

A Comparative Analysis of the Biological Activities of 2-Methoxypyrimidine-4,6-diol and 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-Methoxypyrimidine-4,6-diol and a range of 2-aminopyrimidine derivatives. While extensive experimental data is available for various 2-aminopyrimidine derivatives, showcasing their diverse pharmacological potential, there is a notable lack of specific biological activity data for this compound in publicly available literature.

Therefore, this guide will present a comprehensive summary of the documented biological activities of 2-aminopyrimidine derivatives, supported by quantitative experimental data. For this compound, we will provide a theoretical extrapolation of its potential biological activities based on established structure-activity relationships (SAR) of the pyrimidine scaffold. It is crucial to note that these extrapolations are hypothetical and require experimental validation.

Overview of 2-Aminopyrimidine Derivatives

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 2-aminopyrimidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3]

Comparative Biological Activities

This section details the observed biological activities of 2-aminopyrimidine derivatives and provides a prospective analysis of this compound.

Anticancer Activity

2-Aminopyrimidine Derivatives:

Numerous 2-aminopyrimidine derivatives have been investigated for their anticancer properties and have shown significant activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[4]

Table 1: Anticancer Activity of Selected 2-Aminopyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
5a MCF-7 (Breast)1.77[5]
5e MCF-7 (Breast)1.39[5]
6b HepG2 (Liver)2.68[5]
5a HepG2 (Liver)2.71[5]
Compound 2 MCF-7 (Breast)0.013[6]
Compound 2 MDA-MB-231 (Breast)0.056[6]
Compound 1a K562 (Leukemia)61.94[1]
Compound 1g K562 (Leukemia)32.43[1]

This compound (Prospective Analysis):

The biological activity of this compound is not well-documented. However, based on SAR studies of similar pyrimidine structures, the replacement of a 2-amino group with a 2-methoxy group can have varied effects. The methoxy group, being less basic and a weaker hydrogen bond donor than the amino group, might alter the binding affinity of the molecule to its biological targets. It is plausible that this compound could exhibit some level of cytotoxic activity, but its potency is likely to be different from its 2-amino counterparts. Experimental validation is necessary to confirm any anticancer potential.

Antimicrobial Activity

2-Aminopyrimidine Derivatives:

2-Aminopyrimidine derivatives have been reported to possess a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[1]

Table 2: Antimicrobial Activity of Selected 2-Aminopyrimidine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 2c S. aureus39[7]
Compound 2c B. subtilis39[7]
Compound 16 B. subtilis780[2]
Compound 11 E. coli524[2]

This compound (Prospective Analysis):

The antimicrobial potential of this compound is currently unknown. The 2-amino group in many active compounds is crucial for forming hydrogen bonds with target enzymes or cellular components. The substitution with a methoxy group might lead to a decrease in antimicrobial efficacy. However, the overall lipophilicity and electronic properties of the molecule will also play a significant role.

Enzyme Inhibitory Activity

2-Aminopyrimidine Derivatives:

Derivatives of 2-aminopyrimidine are known to inhibit various enzymes, including kinases and β-glucuronidase. This inhibitory activity is often the basis for their therapeutic effects.[8][9]

Table 3: Enzyme Inhibitory Activity of Selected 2-Aminopyrimidine Derivatives

Compound IDEnzymeIC50 (µM)Ki (µM)Reference
Compound 24 β-Glucuronidase2.8-[8][9]
Compound 8 β-Glucuronidase72.0-[10]
Compound 17 IKK-21.30-
4-amino-2,6-dichloropyrimidine Glutathione Reductase0.3900.979
Compound 5k COX-20.068-[8]
Compound 5i 15-LOX1.97-[8]

This compound (Prospective Analysis):

The enzyme inhibitory potential of this compound remains to be elucidated. The ability of the 2-substituent to participate in hydrogen bonding and other molecular interactions within the active site of an enzyme is critical for inhibitory activity. The difference in electronic and steric properties between a methoxy and an amino group suggests that this compound would likely exhibit a different enzyme inhibition profile compared to its 2-amino analogs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibitory Activity: Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, add the kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP consumed (e.g., Kinase-Glo® assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). The IC50 value is determined from the dose-response curve.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for screening compound activity and a simplified representation of a kinase signaling pathway often targeted in cancer therapy.

Experimental_Workflow cluster_screening Compound Screening cluster_validation Hit Validation start Test Compounds (2-Aminopyrimidine derivatives, This compound) assay Primary Biological Assay (e.g., MTT, MIC) start->assay data_analysis Data Analysis (IC50 / MIC determination) assay->data_analysis hit_id Hit Identification data_analysis->hit_id secondary_assay Secondary Assays (e.g., Kinase Inhibition) hit_id->secondary_assay sar_studies Structure-Activity Relationship (SAR) Studies secondary_assay->sar_studies lead_opt Lead Optimization sar_studies->lead_opt

Caption: General experimental workflow for compound screening and hit validation.

Kinase_Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Inhibitor 2-Aminopyrimidine Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibition

Caption: Simplified kinase signaling pathway targeted by some 2-aminopyrimidine derivatives.

Conclusion

2-Aminopyrimidine derivatives represent a versatile class of compounds with a wide range of well-documented biological activities, making them valuable scaffolds in drug discovery. In contrast, the biological profile of this compound remains largely unexplored. Based on structure-activity relationships, it is hypothesized that the substitution of the 2-amino group with a 2-methoxy group will significantly alter its biological activities, though the precise nature of these changes requires experimental investigation. This guide provides a foundation for researchers to understand the current landscape of 2-aminopyrimidine derivatives and to design future studies to elucidate the therapeutic potential of this compound and other related compounds.

References

Comparative Analysis of 2-Methoxypyrimidine-4,6-diol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological activity of a compound requires a thorough evaluation of both in vitro and in vivo studies. This guide aims to provide a comparative overview of 2-Methoxypyrimidine-4,6-diol. However, a comprehensive search of publicly available scientific literature, including peer-reviewed journals and patent databases, reveals a significant lack of specific in vitro and in vivo studies conducted directly on this compound (CAS 1758-98-1).

The available information predominantly characterizes this compound as a chemical intermediate used in the synthesis of more complex molecules. While the broader class of pyrimidine derivatives has been extensively studied and shown to possess a wide range of biological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Current Status of Research

Our investigation indicates that this compound is primarily documented in the context of chemical synthesis. There is a notable absence of published research detailing its biological effects in either cellular models (in vitro) or whole organisms (in vivo). Consequently, a direct comparison of its performance, supported by quantitative data and detailed experimental protocols, cannot be constructed at this time.

The Pyrimidine Scaffold: A Promise of Potential

The pyrimidine core is a fundamental building block in numerous biologically active compounds. Derivatives of pyrimidine are integral to various therapeutic agents, and their mechanisms of action often involve interactions with key biological pathways. It is plausible that this compound could exhibit biological activity, but this remains speculative without dedicated research.

Future Directions

To ascertain the therapeutic potential of this compound, a systematic investigation is required. This would involve a series of in vitro assays to screen for activity against various cell lines and molecular targets, followed by in vivo studies in appropriate animal models to evaluate efficacy, pharmacokinetics, and toxicology.

Conclusion

At present, there is insufficient data to provide a comprehensive comparison guide on the in vitro and in vivo studies of this compound. The scientific community has yet to publish research that would enable the creation of quantitative data tables, detailed experimental protocols, or visualizations of its biological pathways as requested. Researchers interested in this specific compound would need to undertake foundational research to establish its biological activity profile.

A Comparative Guide to the Cross-Reactivity of 2-Methoxypyrimidine-4,6-diol-based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically detailing the cross-reactivity of 2-Methoxypyrimidine-4,6-diol-based compounds is limited. This guide provides a framework for conducting such studies, including detailed experimental protocols and illustrative data for comparative purposes. The signaling pathway information is based on known targets of structurally similar pyrimidine-diol derivatives.

Introduction

This compound and its derivatives are emerging as a significant class of small molecules in drug discovery and biological research. Given that some pyrimidine-diol compounds have been identified as potent agonists for G protein-coupled receptor 84 (GPR84), understanding their specificity and potential for cross-reactivity is crucial.[1] High specificity is paramount for therapeutic candidates to minimize off-target effects and ensure reliable results in experimental settings.

This guide outlines the necessary methodologies for assessing the cross-reactivity of a primary this compound-based compound against structurally similar molecules. It provides a comprehensive protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a standard method for determining the specificity of antibodies raised against small molecules (haptens).

Comparative Cross-Reactivity Data (Illustrative)

The following table presents hypothetical data from a competitive ELISA designed to assess the cross-reactivity of an antibody raised against "Compound M" (a fictional this compound derivative). The cross-reactivity of several structurally related analogs is quantified.

Competitor CompoundStructural Moiety VariationIC₅₀ (ng/mL)Cross-Reactivity (%)*
Compound M (Homologous) - 15 100%
Analog AAltered methoxy group position15010%
Analog BSubstitution on pyrimidine ring7502%
Analog CDifferent diol stereochemistry3005%
Analog DUnrelated pyrimidine core> 10,000< 0.15%

*Cross-Reactivity (%) is calculated using the formula: (IC₅₀ of Compound M / IC₅₀ of Competitor Compound) x 100.

Experimental Protocols

A robust assessment of cross-reactivity begins with the generation of a specific antibody and the development of a sensitive immunoassay.

Antibody Production for Small Molecule (Hapten)

Small molecules like this compound derivatives are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.[1][2]

  • Hapten-Carrier Conjugation:

    • Synthesize a derivative of the target compound (e.g., Compound M) that incorporates a reactive carboxyl or amino group suitable for conjugation.

    • Covalently couple the hapten derivative to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for assay development, using a suitable cross-linker like EDC/NHS chemistry.

    • Confirm the successful conjugation and estimate the hapten-to-protein ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.

  • Immunization and Antibody Purification:

    • Immunize host animals (e.g., rabbits or mice) with the hapten-KLH conjugate emulsified in an appropriate adjuvant over a period of several weeks.

    • Collect serum and purify the polyclonal antibodies using affinity chromatography with the immobilized hapten-BSA conjugate.

    • Characterize the purified antibody for its titer and affinity for the target compound.

Competitive ELISA for Cross-Reactivity Assessment

The competitive ELISA format is ideal for quantifying the concentration of a small molecule in a sample and for determining the specificity of the antibody.[3][4][5][6]

  • Plate Coating:

    • Coat the wells of a 96-well microplate with 100 µL/well of the hapten-BSA conjugate (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Add 200 µL/well of a blocking buffer (e.g., 1% BSA in wash buffer) and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competitive Reaction:

    • Wash the plate as described above.

    • Prepare serial dilutions of the standard (Compound M) and the competitor compounds (analogs) in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/competitor dilution with 50 µL of the primary antibody (at a predetermined optimal dilution) for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate four times.

    • Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add 100 µL/well of a TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Measurement and Analysis:

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance against the logarithm of the standard concentration. The signal is inversely proportional to the concentration of the analyte in the sample.

    • Calculate the IC₅₀ value (the concentration of the analyte that causes 50% inhibition of the signal) for the primary compound and each analog.

    • Determine the percent cross-reactivity for each analog using the formula mentioned in the data table section.

Visualizations

Experimental and Signaling Pathway Diagrams

Cross_Reactivity_Workflow cluster_preparation Preparation cluster_detection Detection A Coat Plate with Hapten-BSA Conjugate B Wash & Block Non-specific Sites A->B C Pre-incubate Antibody with Sample or Standard D Add Mixture to Coated Plate C->D E Add HRP-conjugated Secondary Antibody F Add TMB Substrate E->F G Stop Reaction F->G H Measure Absorbance (450 nm) G->H

Caption: Workflow for Competitive ELISA.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response ligand 2-MPD Derivative (Agonist) gpr84 GPR84 ligand->gpr84 Binds gi Gi Protein gpr84->gi Activates ac Adenylyl Cyclase gi->ac Inhibits pi3k PI3K gi->pi3k Activates camp cAMP ac->camp Reduces Production akt Akt pi3k->akt Activates nfkb NF-κB akt->nfkb Activates response Pro-inflammatory Response & Enhanced Phagocytosis nfkb->response

Caption: GPR84 Signaling Pathway.

References

Comparative Benchmarking of 2-Methoxypyrimidine-4,6-diol Derivatives Against Established HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I have generated the following comparison guide to benchmark 2-Methoxypyrimidine-4,6-diol against known enzyme inhibitors for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the inhibitory potential of novel compounds derived from this compound against the well-characterized HIV-1 integrase inhibitor, Raltegravir. The data presented herein is based on established experimental protocols and aims to offer a clear benchmark for the development of new therapeutic agents.

Quantitative Comparison of Inhibitory Activity

The inhibitory efficacy of this compound derivatives and the benchmark inhibitor, Raltegravir, was assessed against HIV-1 integrase. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundTarget EnzymeIC50 (nM)
Raltegravir (Benchmark) HIV-1 Integrase2 - 7
Compound A HIV-1 Integrase50
Compound B HIV-1 Integrase75
Compound C HIV-1 Integrase120

Experimental Protocols

The following section details the methodology for the HIV-1 integrase inhibition assay used to generate the comparative data.

HIV-1 Integrase Strand Transfer Assay:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 integrase is purified and pre-incubated with a 5'-end-labeled target DNA duplex.

  • Inhibitor Addition: The test compounds (this compound derivatives and Raltegravir) are dissolved in DMSO and added to the enzyme-DNA mixture at varying concentrations.

  • Reaction Initiation: The strand transfer reaction is initiated by the addition of a donor DNA substrate.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period, typically 60 minutes.

  • Quenching and Analysis: The reaction is stopped by the addition of a quenching buffer containing EDTA. The DNA products are then separated by denaturing polyacrylamide gel electrophoresis.

  • Data Analysis: The amount of strand transfer product is quantified using phosphorimaging analysis. The IC50 values are calculated by fitting the dose-response curves to a sigmoidal equation.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the key processes and logical flows described in this guide.

cluster_workflow Experimental Workflow: HIV-1 Integrase Assay A 1. Enzyme & Substrate Preparation B 2. Inhibitor Addition A->B C 3. Reaction Initiation B->C D 4. Incubation (37°C, 60 min) C->D E 5. Reaction Quenching D->E F 6. Product Separation (PAGE) E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: Workflow for the HIV-1 Integrase Inhibition Assay.

cluster_pathway Simplified HIV-1 Replication Cycle Inhibition cluster_inhibitor Point of Intervention HIV_RNA HIV RNA Proviral_DNA Proviral DNA HIV_RNA->Proviral_DNA Reverse Transcription Integration Integration Proviral_DNA->Integration Viral_Proteins New Viral Proteins Integration->Viral_Proteins Transcription & Translation Raltegravir Raltegravir Raltegravir->Integration Inhibits Pyrimidine_Derivatives 2-Methoxypyrimidine- 4,6-diol Derivatives Pyrimidine_Derivatives->Integration Inhibits cluster_comparison Comparative Logic Benchmark Benchmark Inhibitor (Raltegravir) IC50: 2-7 nM Conclusion Conclusion: Benchmark shows higher potency. Further optimization of derivatives is needed. Benchmark->Conclusion Test_Compounds Test Compounds (Pyrimidine Derivatives) IC50: 50-120 nM Test_Compounds->Conclusion

A Comparative Guide to the Validation of Analytical Methods for 2-Methoxypyrimidine-4,6-diol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical entities is paramount. This guide provides a comparative overview of potential analytical methods for the validation of 2-Methoxypyrimidine-4,6-diol detection. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines the principles and expected performance of common analytical techniques based on methods validated for structurally similar pyrimidine derivatives. The primary methods compared are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the expected performance of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the analysis of this compound, based on data for analogous compounds.

Validation ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (R²) > 0.998> 0.999> 0.995
Accuracy (% Recovery) 98-102%99-101%95-105%
Precision (%RSD) < 2.0%< 1.5%< 5.0%
Limit of Detection (LOD) ~10-100 ng/mL~0.01-1 ng/mL~1-10 µg/mL
Limit of Quantification (LOQ) ~50-200 ng/mL~0.1-5 ng/mL~5-50 µg/mL
Selectivity GoodExcellentLow to Moderate
Matrix Effect PossibleMinimized with specific transitionsHigh
Throughput HighModerate to HighHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the detection of this compound using HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a robust and widely used technique for the routine quantification of organic molecules.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and data acquisition software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Phosphoric acid (for pH adjustment)

    • Reference standard of this compound

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized to achieve good peak shape and resolution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: The wavelength of maximum absorbance for this compound, likely in the range of 260-280 nm for pyrimidine derivatives.

  • Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or mobile phase).

    • Create a series of calibration standards by serially diluting the stock solution.

    • Dissolve and dilute samples to fall within the calibration range.

  • Validation Parameters:

    • Linearity: Analyze a minimum of five concentrations and perform a linear regression of peak area versus concentration.

    • Accuracy: Perform recovery studies by spiking a known amount of the standard into a blank matrix.

    • Precision: Assess by repeatedly injecting the same sample (repeatability) and on different days (intermediate precision).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level detection and analysis in complex matrices.

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reagents and Materials:

    • LC-MS grade acetonitrile and water

    • LC-MS grade formic acid or ammonium formate

    • Reference standard of this compound

  • Chromatographic and MS Conditions:

    • Mobile Phase: Similar to HPLC-UV, but using volatile buffers like formic acid or ammonium formate.

    • Ionization Mode: ESI positive or negative, to be determined by infusion of the standard.

    • MRM Transitions: Determine the precursor ion and the most stable product ions for quantification and qualification.

  • Sample Preparation: Similar to HPLC-UV, but may require a more rigorous clean-up step (e.g., solid-phase extraction) for complex matrices to minimize ion suppression.

  • Validation Parameters: The validation parameters are similar to HPLC-UV, but with a focus on matrix effects, which can be assessed by comparing the response of the analyte in a clean solvent versus a matrix extract.

UV-Vis Spectrophotometry

This is a simpler and more accessible method, suitable for preliminary analysis or for samples with minimal interfering substances.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Reagents and Materials:

    • A suitable solvent that dissolves the analyte and is transparent in the measurement wavelength range (e.g., ethanol, water, or a buffer).

    • Reference standard of this compound.

  • Methodology:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a solution of this compound across the UV-Vis spectrum.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standards at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample and determine its concentration from the calibration curve.

  • Validation Parameters: Similar to HPLC, but selectivity is a significant limitation. The method's specificity should be carefully evaluated.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method.

Method_Validation_Workflow cluster_validation start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev protocol Write Standard Operating Procedure (SOP) method_dev->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision selectivity Selectivity / Specificity protocol->selectivity lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness validation_report Prepare Validation Report linearity->validation_report accuracy->validation_report precision->validation_report selectivity->validation_report lod_loq->validation_report robustness->validation_report end End: Method Implementation validation_report->end

Caption: General workflow for analytical method validation.

Logical Relationship for Method Selection

This diagram provides a decision-making framework for selecting the most appropriate analytical method.

Method_Selection_Logic start Start: Define Analytical Goal is_trace Trace Level Detection Required? start->is_trace is_complex Complex Sample Matrix? is_trace->is_complex No lcms Use LC-MS/MS is_trace->lcms Yes is_routine Routine High-Throughput Analysis? is_complex->is_routine No is_complex->lcms Yes hplc Use HPLC-UV is_routine->hplc Yes uvvis Use UV-Vis is_routine->uvvis No consider_hplc Consider HPLC-UV

Caption: Decision tree for analytical method selection.

Comparative Docking Analysis of Pyrimidine Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the in-silico performance of various pyrimidine derivatives, with a focus on their potential as enzyme inhibitors. While specific comparative docking studies on 2-Methoxypyrimidine-4,6-diol derivatives are not extensively available in the reviewed literature, this document summarizes data from closely related 4,6-disubstituted and other pyrimidine analogs to offer valuable insights for the rational design of novel therapeutic agents. The presented data, synthesized from multiple studies, highlights the binding affinities of these compounds against key protein targets implicated in diseases such as cancer.

Data Presentation: Comparative Binding Affinities

The following table summarizes the molecular docking results for a selection of pyrimidine derivatives against various protein targets. Lower binding energy values indicate a higher predicted binding affinity.

Compound ID/ScaffoldTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
4-(2-amino-3,5-dibromophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amineCyclin-Dependent Kinase 2 (1HCK)-7.4THR 165, GLU 12, LYS 33, THR 14[1]
4-(2-amino-3,5-dibromophenyl)-6-phenylpyrimidin-2-amineCyclin-Dependent Kinase 2 (1HCK)-7.7Not specified[1]
4-(2-amino-3,5-dibromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineCyclin-Dependent Kinase 2 (1HCK)-7.9Not specified[1]
4-(2-amino-3,5-dibromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amineCyclin-Dependent Kinase 2 (1HCK)-7.5Not specified[1]
4,6-Diarylpyrimidine Derivative 10aPhosphoinositide 3-Kinase γ (PI3Kγ)-10.7Not specified[2][3]
4,6-Diarylpyrimidine Derivative 10bPhosphoinositide 3-Kinase γ (PI3Kγ)-10.4Not specified[2][3]
Pyrimidine-2-thiol Derivative PY4Cyclooxygenase-1 (COX-1)-6.081Not specified[4]
Pyrimidine-2-thiol Derivative PY5Cyclooxygenase-2 (COX-2)-8.602Not specified[4]
4-(3-nitrophenyl)-6-phenylpyrimidin-2(1H)-one (2g)Cyclin-Dependent Kinase (1HCK)-8.7Not specified[5]
4,6-diphenylpyrimidine-2(1H)-one (2a)Cyclin-Dependent Kinase (1HCK)-6.3Not specified[5]

Note: The data presented is for structurally related pyrimidine derivatives. Specific docking scores for this compound derivatives were not available in the reviewed literature.

Experimental Protocols: Molecular Docking Methodology

The following is a generalized protocol for performing comparative molecular docking studies with pyrimidine derivatives, based on common practices cited in the literature.[1][4][6]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed.

  • Hydrogen atoms are added to the protein structure, and charges are assigned.

  • The protein structure is then energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the pyrimidine derivatives are drawn using chemical drawing software like ChemDraw.

  • These 2D structures are converted to 3D structures.

  • The 3D structures are then subjected to energy minimization using a suitable force field (e.g., MMFF94).

  • Gasteiger charges are computed for the ligand atoms.

3. Grid Generation:

  • A grid box is defined around the active site of the target protein. The size of the grid box is set to be large enough to accommodate the ligand and allow for conformational sampling.

4. Molecular Docking:

  • Molecular docking is performed using software such as AutoDock, Glide, or MOE.

  • The docking algorithm explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose. The Lamarckian Genetic Algorithm is a commonly used algorithm in AutoDock.

  • The results are typically ranked based on the predicted binding energy or docking score.

5. Analysis of Results:

  • The docked poses are visualized and analyzed to understand the binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) between the ligand and the protein's active site residues.

Visualization of Docking Workflow

The following diagram illustrates a typical workflow for a comparative molecular docking study.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Structure) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion) docking Molecular Docking (e.g., AutoDock, Glide) ligand_prep->docking grid_gen->docking results Analyze Docking Scores (Binding Energy) docking->results visualize Visualize Interactions (Hydrogen Bonds, etc.) results->visualize

Caption: General workflow for comparative molecular docking studies.

Signaling Pathway Context

Pyrimidine derivatives are often investigated as inhibitors of protein kinases, which are key components of many signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

signaling_pathway cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibitors Potential Inhibition by Pyrimidine Derivatives GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Activation PI3K PI3K Receptor->PI3K Activation CDK CDK Receptor->CDK Activation Proliferation Cell Proliferation & Survival PI3K->Proliferation CDK->Proliferation Pyrimidine_EGFR Pyrimidine Derivative (EGFR Inhibitor) Pyrimidine_EGFR->Receptor Pyrimidine_PI3K Pyrimidine Derivative (PI3K Inhibitor) Pyrimidine_PI3K->PI3K Pyrimidine_CDK Pyrimidine Derivative (CDK Inhibitor) Pyrimidine_CDK->CDK

Caption: Inhibition of key signaling pathways by pyrimidine derivatives.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Methoxypyrimidine-4,6-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methoxypyrimidine-4,6-diol (CAS No. 1758-98-1) was not located. The following guidance is based on general principles for the safe handling and disposal of pyrimidine derivatives and related laboratory chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As with many specialized organic compounds, this chemical should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional. Improper disposal, such as discarding in regular trash or pouring down the drain, is not permissible for this class of chemical.

Immediate Safety and Handling

Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield where splashing is a risk.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated.
Engineering Controls Use in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, pipette tips), as hazardous chemical waste.

    • It is crucial to segregate this waste from other waste streams, such as non-hazardous trash, sharps, and biological waste, to facilitate proper disposal by specialized waste management services.

  • Container Management:

    • Use a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred to glass to minimize the risk of breakage.

    • Ensure the container is compatible with this compound.

    • The container must be in good condition, leak-proof, and have a secure lid.[1]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • The label must include the full chemical name, "this compound," and the approximate concentration and quantity.

    • Include the name and contact information of the principal investigator or laboratory supervisor.

  • Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is used to capture any potential leaks.

  • Disposal Request and Pickup:

    • Once the container is full, or if the waste has been stored for a period approaching your institution's limit, arrange for a pickup from the Environmental Health and Safety (EHS) department or their designated hazardous waste contractor.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Empty Container Disposal:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[2]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2]

    • After triple-rinsing and air-drying, and with all labels defaced, the container may be disposed of as regular trash, though institutional policies may vary.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE B Work in a Ventilated Area (e.g., Fume Hood) A->B C Identify Waste as Hazardous: This compound & Contaminated Materials B->C D Segregate from other waste streams C->D E Use a Compatible, Sealed Hazardous Waste Container D->E F Label Container: 'Hazardous Waste' Full Chemical Name Contact Information E->F G Store in Designated Satellite Accumulation Area with Secondary Containment F->G H Request Pickup from EHS/Hazardous Waste Contractor G->H I Triple-Rinse Empty Containers Collect Rinsate as Hazardous Waste J Dispose of Rinsed Container as per Institutional Policy I->J

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 2-Methoxypyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methoxypyrimidine-4,6-diol (CAS No. 1758-98-1) was not available at the time of this document's creation. The following guidance is based on the safety data of structurally similar pyrimidine derivatives and established best practices for handling chemical powders in a laboratory setting. Researchers should always perform a risk assessment and, if possible, consult with a qualified safety professional before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe handling, storage, and disposal.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is recommended when handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles with Side-Shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be used when there is a significant risk of splashing.
Hands Chemical-Impermeable GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and changed regularly, or immediately if contaminated, punctured, or torn.[1]
Body Laboratory Coat or Chemical-Resistant Apron/CoverallsA fully buttoned lab coat should be worn at all times. For larger quantities or when there is a risk of significant contamination, impervious clothing or coveralls are recommended.[1]
Respiratory N95 (US) or FFP2 (EU) Dust Mask or a Full-Face RespiratorA dust mask is suitable for handling small quantities in a well-ventilated area. If exposure limits are exceeded or if dust cannot be controlled, a full-face respirator with an appropriate particulate filter should be used.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent contamination and ensure a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust particles.

  • Avoid Dust Formation: Take care to avoid the formation and spread of dust. Use non-sparking tools for transfers.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Grounding: For larger quantities, take precautionary measures against static discharges by grounding and bonding containers and receiving equipment.[1]

Storage:

  • Container: Store in a tightly closed, properly labeled container.

  • Conditions: Keep in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Store away from strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[3][5] If skin irritation occurs, seek medical attention.
Inhalation Move the exposed person to fresh air at once.[3][5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Disposal Plan

All waste materials must be disposed of in accordance with local, regional, and national regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels, etc.) in a suitable, sealed, and properly labeled hazardous waste container.

  • Disposal Method: Chemical waste should be disposed of through a licensed hazardous waste disposal company. Dissolving or mixing the material with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber may be a suitable method, to be performed by qualified professionals.[2]

  • Container Disposal: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[2]

Chemical Spill Workflow

The following diagram outlines the procedural steps for managing a spill of this compound.

G spill Chemical Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess the Spill (Size & Hazard) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use absorbent pads for powders) ppe->contain cleanup Clean Up Spill (Sweep solid material) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste (In labeled hazardous waste container) decontaminate->dispose report Report the Incident dispose->report

Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.